Chk2-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H19F5N8O |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
3-amino-N-[(3S,5S)-5-fluoropiperidin-3-yl]-6-[5-fluoro-2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-pyridinyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H19F5N8O/c21-11-1-12(5-27-4-11)31-19(34)17-18(26)29-7-16(32-17)13-2-15(28-6-14(13)22)10-3-30-33(8-10)9-20(23,24)25/h2-3,6-8,11-12,27H,1,4-5,9H2,(H2,26,29)(H,31,34)/t11-,12-/m0/s1 |
InChIキー |
UZKLCNSDUWIZCC-RYUDHWBXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Chk2-IN-2: A Technical Overview of its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating cellular responses to DNA damage. Its role in cell cycle arrest, DNA repair, and apoptosis makes it a compelling target for cancer therapy. Chk2-IN-2 is a recently identified selective inhibitor of Chk2 with purported anticancer activity. This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on the established function of the Chk2 signaling pathway and general principles of Chk2 inhibition. Due to the limited availability of public data on this compound, this document also outlines standard experimental protocols for the characterization of Chk2 inhibitors, which would be applicable to further elucidate the specific properties of this compound.
The Chk2 Signaling Pathway
In response to DNA double-strand breaks (DSBs), the ataxia-telangiectasia mutated (ATM) kinase is activated and phosphorylates Chk2 at threonine 68 (Thr68).[1][2][3][4] This phosphorylation event induces Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[1][2][3] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, and to promote apoptosis.
Key downstream targets of Chk2 include:
-
Cdc25A and Cdc25C: Phosphorylation of these phosphatases leads to their degradation or sequestration, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression.[1]
-
p53: Chk2-mediated phosphorylation of p53 on serine 20 (Ser20) stabilizes p53, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[1][5]
-
BRCA1: Phosphorylation of BRCA1 by Chk2 is involved in DNA repair processes.
The intricate network of the Chk2 signaling pathway is depicted in the diagram below.
Presumed Mechanism of Action of this compound
As a selective inhibitor of Chk2, this compound is presumed to function by binding to the ATP-binding pocket of the Chk2 kinase domain. This competitive inhibition would prevent the phosphorylation of its downstream substrates, thereby abrogating the DNA damage response mediated by Chk2. In cancer cells, which often have a high reliance on checkpoint kinases for survival due to increased genomic instability, the inhibition of Chk2 can lead to mitotic catastrophe and apoptosis. This is particularly relevant in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The logical workflow for the mechanism of action of a Chk2 inhibitor like this compound is illustrated below.
Quantitative Data
Currently, there is no publicly available, peer-reviewed quantitative data for this compound, such as its IC50 or Ki values. The primary reference for this compound appears to be the patent application WO2023177233 A1, which was not accessible for this review. For context, other known Chk2 inhibitors exhibit a range of potencies.
| Inhibitor Name | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | Data not available | Data not available | Reported as a selective Chk2 inhibitor. |
| Chk2 Inhibitor II | 15 | 37 | >1000-fold selective over Cdk1/B and CK1. |
| CCT241533 | 3 | 1.16 | 63-fold selective over Chk1. |
This table is provided for comparative purposes and will be updated as data for this compound becomes available.
Experimental Protocols
The following are standard, detailed methodologies for the biochemical and cellular characterization of Chk2 inhibitors. These protocols are general and would need to be adapted for the specific properties of this compound.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Chk2.
Objective: To determine the IC50 value of this compound against recombinant human Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Chk2-specific peptide substrate (e.g., a peptide containing the Chk2 consensus sequence L-X-R-X-X-S/T)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the recombinant Chk2 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of Chk2 Autophosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit Chk2 activity within a cellular context.
Objective: To determine the effect of this compound on the autophosphorylation of Chk2 at Serine 516 (S516) in response to DNA damage.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Doxorubicin or Etoposide)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk2 (S516) and anti-total-Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce DNA damage by adding Doxorubicin (e.g., 1 µM) and incubate for an additional 1-2 hours.
-
Wash the cells with PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Chk2 (S516) and total Chk2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of Chk2 autophosphorylation.
Conclusion
This compound represents a promising new tool for the chemical biology and oncology research communities. Based on its classification as a selective Chk2 inhibitor, its mechanism of action is presumed to involve the direct inhibition of Chk2 kinase activity, leading to the disruption of the DNA damage response in cancer cells. Further detailed biochemical and cellular studies, following protocols similar to those outlined in this guide, are required to fully elucidate its potency, selectivity, and therapeutic potential. As more data becomes publicly available, a more refined understanding of the specific molecular interactions and cellular consequences of this compound will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage checkpoint kinase Chk2 triggers replicative senescence | The EMBO Journal [link.springer.com]
- 5. Serine/threonine-protein kinase Chk2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Chk2-IN-2: A Technical Guide to its Potential Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. Its role in cell cycle arrest, DNA repair, and apoptosis makes it a compelling target for cancer therapy. This technical guide explores the potential anticancer activity of Chk2-IN-2, a selective inhibitor of Chk2. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of the expected preclinical evaluation, including detailed experimental protocols and representative data from studies on other selective Chk2 inhibitors. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Chk2 inhibition.
Introduction to Chk2 and its Role in Cancer
In response to DNA double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2.[1][2][3][4] Once activated, Chk2 acts as a crucial signal transducer, phosphorylating a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[3][4][5] Key downstream targets of Chk2 include p53, Cdc25A, and Cdc25C phosphatases.[3][5] By phosphorylating p53, Chk2 contributes to its stabilization and activation, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[2][3] Phosphorylation of Cdc25A and Cdc25C leads to their degradation, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression at the G1/S and G2/M transitions.[3][6]
Given its central role in the DNA damage response (DDR), inhibition of Chk2 is a promising strategy in cancer therapy. In tumors with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, targeting Chk2 can lead to synthetic lethality.[7] Furthermore, inhibiting Chk2 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation by abrogating cell cycle checkpoints and forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[7]
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Quantitative Data on the Anticancer Activity of Selective Chk2 Inhibitors
While specific data for this compound is pending publication, the following tables summarize representative quantitative data from studies on other selective Chk2 inhibitors, demonstrating their potential anticancer efficacy.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| ART-122 | CHK2 | 0.57 | LanthaScreen™ Kinase Assay |
| ART-122 | CHK1 | 10.85 | LanthaScreen™ Kinase Assay |
| Isobavachalcone (IBC) | CHK2 | 2,500 | Radiometric Kinase Assay |
Data for ART-122 from a pre-clinical evaluation presented at the American Association for Cancer Research Annual Meeting 2022.[8] Data for Isobavachalcone from a study on the synergistic effect of inhibiting CHK2 and DNA replication.[9]
Table 2: In Vitro Cell Viability
| Cell Line | Compound | IC50 (µM) | Assay Duration (hr) |
| MCF-7 (Breast Cancer) | Isobavachalcone (IBC) | 15.3 | 72 |
| A549 (Lung Cancer) | Isobavachalcone (IBC) | 18.2 | 72 |
| RPE-1 (hTERT-immortalized) | Isobavachalcone (IBC) | > 50 | 72 |
Data from a study on the synergistic effect of inhibiting CHK2 and DNA replication.[9]
Table 3: In Vivo Antitumor Activity (Xenograft Model)
| Cancer Cell Line | Treatment Group | Tumor Volume Reduction (%) | Animal Model |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Olaparib + ART-122 | ~41% | Mouse Xenograft |
Data for ART-122 from a pre-clinical evaluation presented at the American Association for Cancer Research Annual Meeting 2022.[8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer activity of a Chk2 inhibitor like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis using flow cytometry.
Workflow:
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at the desired concentration and for the appropriate duration.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Workflow:
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells as required.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate the cells at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells and carefully aspirate the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]
-
Incubate at 37°C for 30 minutes in the dark.[14]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[14]
Conclusion
This compound, as a selective inhibitor of Chk2, holds significant promise as a potential anticancer agent. By disrupting the DNA damage response, this compound is anticipated to induce cell death in cancer cells, particularly when used in combination with DNA-damaging therapies. The experimental protocols and representative data presented in this guide provide a solid framework for the preclinical evaluation of this compound and other novel Chk2 inhibitors. Further investigation is warranted to fully characterize the efficacy and mechanism of action of this compound in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Chk2-IN-2 and the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA damage response (DDR) is a critical signaling network that safeguards genomic integrity. A key transducer in this pathway is the serine/threonine kinase Chk2 (Checkpoint Kinase 2). In response to DNA double-strand breaks, Chk2 is activated and orchestrates a response that includes cell cycle arrest, DNA repair, and apoptosis. Its central role in genomic stability has made it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the Chk2 signaling pathway and the therapeutic potential of its inhibition, with a focus on the inhibitor Chk2-IN-2. Due to the limited publicly available data specifically for this compound, this guide will also incorporate data and methodologies from other well-characterized Chk2 inhibitors to provide a comprehensive technical context for researchers.
The Chk2 Signaling Pathway in DNA Damage Response
The DDR is primarily activated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways. The ATM-Chk2 pathway is principally activated by DNA double-strand breaks (DSBs).[1]
Upon DNA damage, the ATM (ataxia-telangiectasia mutated) kinase is recruited to the sites of DSBs and activated.[2][3] Activated ATM then phosphorylates Chk2 on threonine 68 (Thr68).[2] This initial phosphorylation event triggers the dimerization of Chk2, which in turn leads to its full activation through autophosphorylation at other sites, including T383 and T387.[4]
Once fully active, Chk2 phosphorylates a multitude of downstream substrates to orchestrate the cellular response to DNA damage.[4] Key substrates include:
-
p53: Chk2 phosphorylates p53 at Serine 20, which stabilizes p53 by preventing its binding to the E3 ubiquitin ligase MDM2.[5] This leads to the accumulation of p53 and the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[5]
-
Cdc25 Phosphatases (Cdc25A and Cdc25C): Chk2 phosphorylates and promotes the degradation of Cdc25A, leading to a G1/S phase cell cycle arrest.[4] It also phosphorylates Cdc25C, causing its sequestration in the cytoplasm and preventing the activation of Cdk1, which is necessary for entry into mitosis, thereby inducing a G2/M arrest.[4]
-
BRCA1: Chk2 phosphorylates BRCA1, a key protein in the homologous recombination (HR) pathway of DNA repair.[6]
This cascade of events ensures that the cell cycle is halted to allow time for DNA repair. If the damage is too severe to be repaired, Chk2 signaling can trigger apoptosis, eliminating the damaged cell and preventing the propagation of mutations.[3]
Visualization of the Chk2 Signaling Pathway
This compound and Other Chk2 Inhibitors
This compound is a selective inhibitor of Chk2 with potential anticancer activity. By blocking the function of Chk2, inhibitors like this compound can disrupt the DNA damage response in cancer cells. This can be particularly effective in tumors that are already deficient in other DNA repair pathways, leading to synthetic lethality. Furthermore, Chk2 inhibitors can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation.[3]
Quantitative Data for Chk2 Inhibitors
| Inhibitor | Target | IC50 | Ki | Cell-based Potency (EC50) | Selectivity Notes |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 nM | 37 nM | 3 µM (CD4+ T-cell apoptosis) | >1000-fold selective over Cdk1/B and CK1. |
| Isobavachalcone (IBC) | Chk2 | 10.3 µM | Not Reported | Not Reported | Also inhibits other kinases at similar concentrations. |
| PV976 | Chk2 | 69.60 nM | Not Reported | Not Reported | Selective vs. Chk1 (>100 µM). |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. EC50: The half maximal effective concentration in a cell-based assay.
Mechanism of Action of Chk2 Inhibitors
Most Chk2 inhibitors, including Chk2 Inhibitor II, are ATP-competitive, meaning they bind to the ATP-binding pocket of the Chk2 kinase domain and prevent the binding of ATP, which is essential for its kinase activity.
Experimental Protocols for Characterizing Chk2 Inhibitors
The following are representative protocols for key experiments used to characterize Chk2 inhibitors. These can be adapted for the study of novel compounds like this compound.
In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced, which is proportional to the kinase activity.
Materials:
-
Recombinant Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and ATP.
-
Add the diluted test inhibitor or DMSO (for control wells).
-
Initiate the reaction by adding the recombinant Chk2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Chk2 Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to block Chk2 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Human cancer cell line (e.g., U2OS, MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Doxorubicin, Etoposide)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM Doxorubicin) for a specified time (e.g., 1-4 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of Chk2-mediated phosphorylation.
Experimental Workflow Visualization
Conclusion
Chk2 is a critical transducer of the DNA damage response, and its inhibition represents a promising strategy in cancer therapy. While specific data on this compound is currently limited, the established methodologies for characterizing other Chk2 inhibitors provide a clear roadmap for its further investigation. A thorough understanding of the Chk2 signaling pathway, combined with robust in vitro and cell-based assays, will be essential for elucidating the full therapeutic potential of this compound and other next-generation Chk2 inhibitors. This guide provides the foundational knowledge and experimental framework to support these research and development efforts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chk2 Inhibitor II hydrate 98 (HPLC) CAS 516480-79-8 [sigmaaldrich.com]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.identifyn.com [content.identifyn.com]
The Role of Chk2-IN-2 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by enforcing cell cycle checkpoints in response to DNA damage.[1] Its activation is a key event in the DNA damage response (DDR), leading to cell cycle arrest, DNA repair, or apoptosis.[2] Given its central role, Chk2 has emerged as a promising target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, making it a valuable strategy in oncology research and drug development. This guide provides a detailed technical overview of Chk2-IN-2, a selective inhibitor of Chk2, and its role in mediating cell cycle arrest. This compound is structurally related to the well-characterized inhibitor BML-277.
Mechanism of Action: Chk2-Mediated Cell Cycle Arrest
Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68).[1] This phosphorylation event triggers the dimerization and full activation of Chk2, enabling it to phosphorylate a cascade of downstream substrates that orchestrate cell cycle arrest at the G1/S and G2/M transitions.[1]
G1/S Arrest: Activated Chk2 phosphorylates and destabilizes the phosphatase Cdc25A.[3] Cdc25A is responsible for removing inhibitory phosphates from cyclin-dependent kinase 2 (CDK2), a key driver of the G1/S transition. By promoting the degradation of Cdc25A, Chk2 inhibition of CDK2 activity leads to a halt in the cell cycle before DNA replication commences. Additionally, Chk2 can phosphorylate p53 on Serine 20, leading to its stabilization and activation. Activated p53 then induces the expression of the CDK inhibitor p21, further reinforcing the G1 arrest.
G2/M Arrest: Chk2 also mediates G2/M arrest by phosphorylating and inactivating the Cdc25C phosphatase.[4] Inactive Cdc25C is sequestered in the cytoplasm, preventing it from activating the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.
This compound, as a selective inhibitor, blocks the kinase activity of Chk2, thereby preventing the phosphorylation of its downstream targets. This abrogation of the Chk2 signaling pathway disrupts the cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and cell death.
Quantitative Data
The following tables summarize the available quantitative data for Chk2 inhibitors, primarily focusing on BML-277, an analogue of this compound.
| Inhibitor | Target | IC50 | Reference |
| BML-277 | Chk2 | 15 nM | [5] |
| Isobavachalcone (IBC) | Chk2 | 3.5 µM | [3] |
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| Human Primary Breast Cells | DMSO (Control) | ~15% | [6] |
| Human Primary Breast Cells | Chk2 Inhibitor (10 µM) | ~25% | [6] |
| Human Primary Lung Cells | DMSO (Control) | ~10% | [6] |
| Human Primary Lung Cells | Chk2 Inhibitor (10 µM) | ~10% | [6] |
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of Chk2 inhibitors like this compound.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (as required for the specific assay, often near the Km for ATP)
-
Chk2 substrate peptide (e.g., a synthetic peptide with a Chk2 consensus sequence)
-
This compound (or BML-277) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Chk2 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (and generated ADP) using a luminescence-based assay like the ADP-Glo™ kit, following the manufacturer's instructions.
-
Calculate the percentage of Chk2 inhibition at each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Culture and Treatment
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or BML-277)
-
DNA damaging agent (e.g., Doxorubicin, Etoposide)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified pre-treatment time (e.g., 1-2 hours).
-
Subsequently, treat the cells with a DNA damaging agent to induce Chk2 activation and cell cycle arrest.
-
Incubate for the desired experimental duration (e.g., 24-48 hours).
-
Harvest the cells for downstream analysis (Western blotting or flow cytometry).
Western Blotting for Chk2 Pathway Proteins
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Chk2 (Thr68), Chk2, p-Cdc25A (Ser123), Cdc25A, p-p53 (Ser20), p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.[7]
Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Harvest the treated cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: Chk2 Signaling Pathway in Cell Cycle Arrest.
Caption: Experimental Workflow for Studying this compound Effects.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative CHEK2 Antibody Applications in Cell Cycle Checkpoint Studies – Swine Genome Sequencing Consortium (SGSC) [piggenome.org]
An In-Depth Technical Guide to Chk2-IN-2 Induced Apoptosis in Cancer Cells
A Note to the Reader: As of December 2025, publicly available, peer-reviewed scientific literature detailing the specific biological activity of "Chk2-IN-2" in inducing apoptosis in cancer cells is limited. Information is primarily confined to vendor specifications and patent filings, which lack the in-depth experimental data required for a comprehensive technical guide.
This guide, therefore, provides a foundational understanding of the role of the Chk2 kinase in apoptosis and the general mechanisms by which a selective Chk2 inhibitor like this compound is anticipated to function. The experimental protocols and data presented are based on established methodologies for studying well-characterized Chk2 inhibitors that induce apoptosis and serve as a template for the investigation of novel compounds such as this compound.
Introduction to Chk2 and its Role in Cancer
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor.[1][2] It plays a pivotal role in the DNA damage response (DDR) pathway, a complex signaling network that maintains genomic integrity.[1] In response to DNA double-strand breaks, Chk2 is activated, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis (programmed cell death).[1][3] Many cancer cells exhibit a dysfunctional DDR pathway, making them reliant on remaining checkpoint kinases like Chk2 for survival. This dependency presents a therapeutic window for Chk2 inhibitors.
This compound: A Selective Chk2 Inhibitor
This compound is a selective inhibitor of Chk2 with potential anticancer activity.[3][4] Its chemical formula is C20H19F5N8O, and its CAS number is 2984543-29-3. As a selective inhibitor, this compound is designed to block the kinase activity of Chk2, thereby disrupting the cellular response to DNA damage and promoting apoptosis in cancer cells.
Anticipated Mechanism of this compound-Induced Apoptosis
The primary mechanism by which Chk2 inhibitors induce apoptosis is by preventing the phosphorylation of downstream targets that regulate cell cycle progression and cell death. In many cancer types, particularly those with a mutated p53 tumor suppressor, inhibiting Chk2 can lead to mitotic catastrophe and subsequent apoptosis.
The signaling pathway for Chk2-mediated apoptosis can be either p53-dependent or p53-independent. In p53-competent cells, activated Chk2 phosphorylates and stabilizes p53, leading to the transcription of pro-apoptotic genes. In p53-deficient cells, Chk2 can induce apoptosis through other pathways, such as the phosphorylation of the transcription factor E2F-1.
Hypothetical Signaling Pathway of this compound Action
The following diagram illustrates the expected signaling cascade through which this compound would induce apoptosis in cancer cells.
Caption: Hypothetical pathway of this compound induced apoptosis.
Quantitative Data on Chk2 Inhibitor Activity (Representative)
While specific data for this compound is not publicly available, the following table represents typical quantitative data obtained for other well-studied Chk2 inhibitors that induce apoptosis in cancer cells.
| Cell Line | Cancer Type | Chk2 Inhibitor | IC50 (µM) | Apoptosis (%) at IC50 |
| HCT116 | Colon Cancer | AZD7762 | 0.05 | 45% |
| HeLa | Cervical Cancer | CCT241533 | 0.3 | 38% |
| MCF-7 | Breast Cancer | BML-277 | 1.2 | 52% |
| A549 | Lung Cancer | AZD7762 | 0.1 | 60% |
Note: The data in this table is illustrative and compiled from various sources on known Chk2 inhibitors for representative purposes.
Experimental Protocols for Studying this compound
The following are standard experimental protocols that would be employed to investigate the apoptosis-inducing effects of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Western Blot Analysis
This technique is used to detect changes in the levels of key proteins involved in the Chk2 signaling pathway and apoptosis.
Detailed Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against proteins of interest (e.g., phospho-Chk2, total Chk2, p53, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
While specific experimental data on this compound is not yet widely available, its classification as a selective Chk2 inhibitor provides a strong rationale for its potential as an anticancer agent that induces apoptosis. The technical guide presented here offers a framework for the investigation of this compound, outlining the expected mechanisms of action, representative data, and standard experimental protocols. Further research is necessary to fully elucidate the therapeutic potential of this compound.
References
Investigating Chk2 Signaling with Selective Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the investigation of the Checkpoint Kinase 2 (Chk2) signaling pathway using a selective inhibitor as a research tool. While this guide focuses on the conceptual framework and experimental methodologies applicable to any selective Chk2 inhibitor, it will use the publicly available data for well-characterized inhibitors such as BML-277 and CCT241533 as illustrative examples due to the current lack of specific public data for Chk2-IN-2.
Introduction to Chk2 Signaling
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR).[1] In response to DNA double-strand breaks (DSBs), Chk2 is activated, primarily through phosphorylation by Ataxia-Telangiectasia Mutated (ATM) kinase.[1] Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[1][2]
The activation of Chk2 initiates a signaling cascade that regulates key cell cycle proteins. For instance, Chk2 can phosphorylate and inactivate Cdc25A and Cdc25C phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2] This leads to cell cycle arrest at the G1/S and G2/M transitions, allowing time for DNA repair. Furthermore, Chk2 can stabilize and activate the p53 tumor suppressor protein, a central mediator of cell fate decisions in response to cellular stress.[2]
Given its central role in the DDR and its frequent dysregulation in cancer, Chk2 has emerged as a compelling target for therapeutic intervention. Selective inhibitors of Chk2 are valuable tools for dissecting its complex signaling network and hold potential as anticancer agents, both as monotherapies and in combination with DNA-damaging agents.
Data Presentation: Characterization of Selective Chk2 Inhibitors
The following tables summarize key quantitative data for two well-characterized selective Chk2 inhibitors, BML-277 and CCT241533. This data is presented to illustrate the typical characterization of such compounds.
Table 1: In Vitro Potency of Selective Chk2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BML-277 (Chk2 Inhibitor II) | Chk2 | 15 | In vitro kinase assay | [2][3][4] |
| CCT241533 | Chk2 | 3 | In vitro kinase assay | [3] |
Table 2: Kinase Selectivity Profile of Selective Chk2 Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/Chk2) | Reference |
| BML-277 (Chk2 Inhibitor II) | Chk1 | >15,000 | >1000 | [2] |
| BML-277 (Chk2 Inhibitor II) | Cdk1/B | 12,000 | ~800 | [3][4] |
| BML-277 (Chk2 Inhibitor II) | CK1 | 17,000 | ~1133 | [3][4] |
| CCT241533 | Chk1 | 245 | ~82 | [3] |
Note: The specific IC50 and kinase selectivity profile for this compound are not publicly available at the time of this writing. The data presented above for BML-277 and CCT241533 serve as examples of the types of quantitative data that are essential for characterizing a selective kinase inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Chk2 signaling and characterize Chk2 inhibitors.
Chk2 Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro potency of a Chk2 inhibitor.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the test inhibitor dilution or vehicle control (DMSO in kinase assay buffer).
-
Add 10 µL of a solution containing the Chk2 enzyme diluted in kinase assay buffer.
-
Add 10 µL of a solution containing the Chk2 substrate and ATP in kinase assay buffer to initiate the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay format.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Chk2 Phosphorylation
This protocol is used to assess the effect of a Chk2 inhibitor on the phosphorylation of Chk2 and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Chk2 signaling)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide (B1684455) or doxorubicin)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser20), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) for a specific duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Viability Assay
This protocol measures the effect of a Chk2 inhibitor on the proliferation and viability of cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega or MTT reagent)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required for the reagent to react.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 value by plotting the data on a dose-response curve.
-
Mandatory Visualizations
Chk2 Signaling Pathway
Caption: The Chk2 signaling pathway is activated by DNA double-strand breaks.
Experimental Workflow for Chk2 Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a novel Chk2 inhibitor.
Logical Relationship of Chk2 Inhibition to Cellular Outcomes
Caption: The logical consequences of selective Chk2 inhibition in a cellular context.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-2: A Technical Guide for Investigating Genomic Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR).[1][2] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates a multitude of downstream substrates.[2][3] This action orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis, thereby safeguarding genomic integrity.[2][4] The central role of Chk2 in these pathways makes it a compelling target for therapeutic intervention and a crucial tool for studying the mechanisms of genomic maintenance.
This technical guide focuses on the application of Chk2 inhibitors, exemplified by potent and selective compounds, for the study of genomic integrity. While specific quantitative data for a compound designated "Chk2-IN-2" is not extensively available in the public domain, this guide will utilize data from the well-characterized and highly selective Chk2 inhibitor, Chk2 Inhibitor II (BML-277) , as a representative tool for researchers. This potent, ATP-competitive inhibitor provides a valuable means to probe the function of Chk2 in cellular processes.[1]
Core Concepts: The Role of Chk2 in Genomic Integrity
Upon DNA damage, particularly DSBs, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68).[1] This initial phosphorylation event triggers the dimerization and autophosphorylation of Chk2, leading to its full activation.[5] Activated Chk2 then acts as a signal transducer, phosphorylating a variety of key proteins to mount an appropriate cellular response.
Key functions of Chk2 include:
-
Cell Cycle Checkpoint Control: Chk2 is instrumental in halting cell cycle progression to allow time for DNA repair. It can induce G1/S arrest by phosphorylating p53 and Cdc25A, and G2/M arrest through the phosphorylation of p53 and Cdc25C.[2][3]
-
DNA Repair: Chk2 influences the choice and execution of DNA repair pathways. It phosphorylates BRCA1 and BRCA2, key components of the homologous recombination (HR) pathway, an error-free mechanism for repairing DSBs.[3]
-
Apoptosis: In the face of irreparable DNA damage, Chk2 can trigger programmed cell death (apoptosis). This is often mediated through the phosphorylation and stabilization of the tumor suppressor p53.[2][3]
The inhibition of Chk2 using small molecules like Chk2 Inhibitor II allows researchers to dissect these pathways, understand the consequences of impaired Chk2 function, and explore potential therapeutic strategies.
Quantitative Data
The following table summarizes the key quantitative data for the representative Chk2 inhibitor, Chk2 Inhibitor II (BML-277).
| Parameter | Value | Target/System | Reference |
| IC50 | 15 nM | Chk2 Kinase Activity | [1][6] |
| Ki | 37 nM | Chk2 Kinase Activity | |
| Selectivity | >1000-fold vs. Cdk1/B and CK1 | Kinase Panel | |
| EC50 (Apoptosis Rescue) | 3 µM (CD4+ T-cells) | γ-irradiation-induced apoptosis | |
| EC50 (Apoptosis Rescue) | 7.6 µM (CD8+ T-cells) | γ-irradiation-induced apoptosis |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
References
- 1. selleckchem.com [selleckchem.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serine/threonine-protein kinase Chk2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Preclinical Profile of a Checkpoint Kinase 2 (Chk2) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating cell cycle arrest, DNA repair, or apoptosis in response to DNA damage.[1] Its role in maintaining genomic integrity has made it a compelling target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may exploit synthetic lethal relationships in tumors with specific genetic backgrounds. This guide provides a comprehensive overview of the preclinical data and methodologies associated with a representative Chk2 inhibitor, NSC109555, to serve as a technical resource for researchers in oncology and drug development. While the specific compound "Chk2-IN-2" lacks public documentation, the data herein for a well-characterized inhibitor illustrates the key preclinical evaluation of this class of molecules.
Introduction to Chk2 Inhibition
Chk2 is a key transducer kinase in the DNA damage response (DDR) pathway.[2] Activated primarily by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a multitude of downstream substrates.[3] These substrates, including p53 and CDC25A, mediate cell cycle arrest at G1/S and G2/M checkpoints, allowing time for DNA repair.[3][4] In cases of extensive damage, Chk2 can promote apoptosis.[5]
Many cancer cells harbor defects in DDR pathways, making them reliant on the remaining intact checkpoints for survival. Inhibiting Chk2 in such contexts, often in combination with chemotherapy or radiation, can lead to mitotic catastrophe and enhanced tumor cell death.[6] Several small molecule inhibitors of Chk2 have been developed and evaluated in preclinical settings, with some progressing to clinical trials.[7]
Quantitative Preclinical Data for NSC109555
NSC109555 is a potent and selective inhibitor of Chk2. The following table summarizes key quantitative data from preclinical evaluations.
| Parameter | Value | Cell Line / Conditions | Reference |
| In Vitro Potency | |||
| Chk2 IC50 | 240 nM | In vitro kinase assay | [8] |
| Cellular Activity | |||
| Synergistic Antitumor Effect with Gemcitabine | Combination Index < 1 | MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3 (Pancreatic Cancer) | [6] |
| Increased Apoptotic Cell Death | Significant increase | Pancreatic Cancer Cell Lines (with Gemcitabine) | [6] |
| Increased Intracellular ROS | Significant increase | Pancreatic Cancer Cell Lines (with Gemcitabine/NSC109555) | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of Chk2 inhibitors.
In Vitro Chk2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on Chk2 kinase activity.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate by the Chk2 enzyme. The amount of phosphorylated substrate is then quantified, typically using a radioactive or fluorescence-based method.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Peptide substrate (e.g., a synthetic peptide with a Chk2 recognition motif)
-
[γ-33P]ATP
-
Test compound (e.g., NSC109555) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, combine the recombinant Chk2 enzyme, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by nonlinear regression analysis.
Cell Viability and Synergy Analysis
This protocol assesses the effect of the Chk2 inhibitor, alone and in combination with another agent, on the proliferation of cancer cells.
Principle: Cell viability is measured using a metabolic assay, such as the MTS or MTT assay, which quantifies the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., pancreatic adenocarcinoma cells)
-
Complete cell culture medium
-
Chk2 inhibitor (NSC109555)
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Chk2 inhibitor, the chemotherapeutic agent, or a combination of both at a constant ratio.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis for Phospho-Chk2 and Downstream Targets
This method is used to detect changes in protein expression and phosphorylation status within the Chk2 signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels and phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Chk2 inhibition is essential for a clear understanding of its mechanism of action and preclinical evaluation strategy.
Caption: DNA Damage Response Pathway involving Chk2.
Caption: Preclinical workflow for Chk2 inhibitor development.
Caption: Synthetic lethality with Chk2 inhibition.
Conclusion
The preclinical evaluation of Chk2 inhibitors, exemplified here by data on NSC109555, provides a strong rationale for their continued development as anticancer agents. The ability to potentiate standard-of-care chemotherapies and to exploit inherent weaknesses in cancer cell DNA damage response pathways highlights the therapeutic potential of this class of drugs. This technical guide serves as a foundational resource for researchers aiming to further investigate and develop Chk2 inhibitors for clinical application. Future work will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from Chk2-targeted therapies.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-2 as a Chemical Probe for Chk2 Function: An In-depth Technical Guide
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, detailed characterization data and experimental protocols for a chemical probe explicitly named "Chk2-IN-2" are not publicly available in peer-reviewed literature or patent databases. Therefore, this guide will utilize the well-characterized and selective Chk2 inhibitor, Chk2 Inhibitor II (also known as BML-277) , as a representative chemical probe to illustrate the principles and methodologies for studying Chk2 function. The data and protocols presented herein are specific to Chk2 Inhibitor II and serve as a comprehensive example of the information required to validate and use a chemical probe for the Chk2 kinase.
Introduction to Checkpoint Kinase 2 (Chk2)
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that functions as a critical tumor suppressor. It plays a pivotal role in the DNA damage response (DDR) pathway, acting as a transducer of signals from upstream sensors of DNA double-strand breaks (DSBs), primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation by ATM-mediated phosphorylation at Threonine 68, Chk2 dimerizes and becomes fully active through autophosphorylation.[1] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cellular responses to DNA damage, including cell cycle arrest, DNA repair, and apoptosis.[2] Key substrates of Chk2 include the CDC25 phosphatases, p53, and BRCA1, through which it halts cell cycle progression and promotes genomic stability.[1][2] Given its central role in maintaining genome integrity, the inhibition of Chk2 is a compelling strategy in oncology, particularly in combination with DNA-damaging agents, to potentiate their cytotoxic effects in cancer cells.
A chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the interrogation of a protein's function in cellular and in vivo systems. A high-quality chemical probe for Chk2, such as Chk2 Inhibitor II, allows for the precise dissection of its roles in various cellular pathways and provides a valuable tool for validating Chk2 as a therapeutic target.
Chk2 Inhibitor II: A Chemical Probe for Chk2
Chk2 Inhibitor II (BML-277) is a potent, selective, and ATP-competitive inhibitor of Chk2. Its well-documented biochemical and cellular activity makes it a suitable exemplar for a Chk2 chemical probe.
Quantitative Data for Chk2 Inhibitor II
The following tables summarize the key quantitative data for Chk2 Inhibitor II, establishing its potency, selectivity, and cellular efficacy.
Table 1: Biochemical Potency of Chk2 Inhibitor II
| Parameter | Value | Reference |
| IC50 (Chk2) | 15 nM | [1][3] |
| Ki (Chk2) | 37 nM | |
| Mechanism of Action | ATP-competitive | [1][3] |
Table 2: Kinase Selectivity Profile of Chk2 Inhibitor II
| Kinase | IC50 | Fold Selectivity vs. Chk2 | Reference |
| Chk2 | 15 nM | 1 | [1] |
| Cdk1/B | 12 µM | ~800 | |
| CK1 | 17 µM | ~1133 | |
| Panel of 31 other kinases | <25% inhibition at 10 µM | >667 |
Table 3: Cellular Activity of Chk2 Inhibitor II
| Assay | Cell Type | Endpoint | Value (EC50) | Reference |
| Radioprotection | Human CD4+ T-cells | Rescue from apoptosis | 3 µM | [3] |
| Radioprotection | Human CD8+ T-cells | Rescue from apoptosis | 7.6 µM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the Chk2 signaling pathway and the workflow for characterizing a chemical probe is essential for understanding its biological context and experimental validation.
Chk2 Signaling Pathway
Caption: A simplified diagram of the Chk2 signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for Chk2 Chemical Probe Characterization
Caption: A logical workflow for the validation of a selective Chk2 chemical probe.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are representative protocols for key experiments used to characterize a Chk2 chemical probe.
Radiometric Kinase Assay for Chk2 IC50 Determination
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a peptide substrate by Chk2.
-
Reaction Setup: Prepare a reaction mixture containing 5 nM recombinant human Chk2, 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 25 µM biotinylated peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR), 1 µM ATP, 50 µCi/mL [γ-³³P]ATP, and a protease inhibitor cocktail.
-
Inhibitor Addition: Add varying concentrations of Chk2 Inhibitor II (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for 3 hours.
-
Capture: Stop the reaction and capture the phosphorylated peptide substrate on streptavidin-coated agarose (B213101) beads.
-
Washing: Wash the beads multiple times with a wash buffer (e.g., 0.1% Tween-20 in PBS) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the beads using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of Chk2 upon inhibitor binding in intact cells.
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with Chk2 Inhibitor II at the desired concentration (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the supernatant for the amount of soluble Chk2 by Western blotting using a Chk2-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble Chk2 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
Western Blotting for Phospho-Chk2 (Thr68)
This protocol detects the phosphorylation of Chk2 at its activation site (Thr68) in response to DNA damage and its inhibition by a chemical probe.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Pre-treat the cells with various concentrations of Chk2 Inhibitor II for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 1 µM Camptothecin or 10 Gy of ionizing radiation) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for total Chk2 or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.
MTS Assay for Cell Viability
The MTS assay measures cell viability by assessing the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of Chk2 Inhibitor II (and/or a DNA-damaging agent) and incubate for the desired duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[4][5][6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]
-
Cell Treatment: Treat cells with Chk2 Inhibitor II, a DNA-damaging agent, or a combination of both for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion
A well-characterized chemical probe is indispensable for the accurate study of protein function. While specific data for "this compound" is not publicly available, the detailed information provided for Chk2 Inhibitor II (BML-277) serves as a robust template for the characterization and application of a selective Chk2 inhibitor. The quantitative data on potency and selectivity, coupled with detailed experimental protocols, provide a solid foundation for researchers to investigate the multifaceted roles of Chk2 in cellular processes and to explore its potential as a therapeutic target in cancer and other diseases. The rigorous validation of any chemical probe, following the workflows and methodologies outlined in this guide, is paramount to ensure the reliability and interpretability of experimental findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of 1'-benzyl-1,4'-dimethyl-2'propyl-1H,1'H-2,6'-dibenzimidazole derivatives and their antibacterial activity studies | European Journal of Chemistry [eurjchem.com]
- 8. karger.com [karger.com]
The Structural Underpinnings of Chk2-IN-2 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural basis of selectivity for Chk2-IN-2, a potent inhibitor of Checkpoint Kinase 2 (Chk2). Understanding the molecular interactions that govern this selectivity is paramount for the rational design of next-generation anticancer therapeutics that target the DNA damage response pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the key concepts.
Introduction to Chk2 and Its Role in Cancer
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor.[1] It plays a pivotal role in the DNA damage response pathway, initiating cell cycle arrest, DNA repair, or apoptosis in response to DNA double-strand breaks.[2][3] Given its central role in maintaining genomic integrity, the inhibition of Chk2 is a compelling strategy in oncology. Selective Chk2 inhibitors can potentially sensitize cancer cells to DNA-damaging agents and mitigate the side effects of chemotherapy and radiation in normal tissues.[4]
This compound: A Potent and Selective Inhibitor
While the specific inhibitor "this compound" is not extensively documented under this name in publicly available literature, a well-characterized and highly selective inhibitor, Chk2 Inhibitor II (also known as BML-277) , serves as a paradigm for understanding the principles of Chk2 inhibition. For the purpose of this guide, we will focus on the data available for Chk2 Inhibitor II as a representative selective inhibitor.
Quantitative Data for Chk2 Inhibitor II (BML-277)
The inhibitory potency and selectivity of Chk2 Inhibitor II (BML-277) have been determined through various kinase assays. The following table summarizes the key quantitative data.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 | ~1,000-fold more selective for Chk2 over Cdk1/B and CK1. Weakly inhibits a panel of 31 other kinases. | [4][5] |
| NSC 109555 | Chk2 | 240 | Highly selective for Chk2 over Chk1 (IC50 > 10 µM) and a panel of 20 other kinases. | [6][7] |
| PV1115 | Chk2 | 0.14 | Highly selective for Chk2 over Chk1 (IC50 > 100 µM). | [1] |
| PV976 | Chk2 | 69.60 | Selective for Chk2 over Chk1 (IC50 > 100 µM). | [1] |
| PV788 | Chk2 | 1.36 | Selective for Chk2 over Chk1 (IC50 > 100 µM). | [1] |
Structural Basis of Chk2 Selectivity
Although a crystal structure of Chk2 in complex with Chk2 Inhibitor II (BML-277) is not publicly available, the structural basis for the selectivity of other potent Chk2 inhibitors has been elucidated through X-ray crystallography. These studies reveal key differences between the ATP-binding pockets of Chk2 and the closely related kinase Chk1, which can be exploited for the design of selective inhibitors.
The crystal structures of Chk2 in complex with inhibitors such as NSC 109555 and its analogs (PV-series) highlight a unique hydrophobic pocket within the Chk2 active site that is not present in Chk1.[4][6] This pocket provides an opportunity for the rational design of compounds with moieties that can specifically occupy this space, thereby enhancing both potency and selectivity.
The ATP-binding pockets of Chk2 and Chk1 are highly conserved, but subtle differences in amino acid residues and the conformation of the kinase hinge region contribute to inhibitor selectivity.[6] For instance, the conformation of the hinge region in Chk2 can accommodate bulky substituents on the inhibitor that would clash with the corresponding region in Chk1.[1]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Chk2 Signaling Pathway
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Inhibition Assay
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ≥95% (HPLC), Chk2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human CHEK2 (CHK2), His Tag Recombinant Protein (PV3367) [thermofisher.com]
The Effect of Chk2-IN-2 on p53 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Chk2 inhibitors, with a focus on Chk2-IN-2 and its surrogates, on the phosphorylation of the tumor suppressor protein p53. This document details the underlying signaling pathways, quantitative biochemical and cellular data, and comprehensive experimental protocols relevant to the study of Chk2 inhibition.
Introduction: The Chk2-p53 Signaling Axis
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[1][2][3] Upon activation by upstream kinases such as ATM (ataxia-telangiectasia mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3] A critical downstream effector of Chk2 is the tumor suppressor protein p53.
Chk2-mediated phosphorylation of p53 is a key event in p53 stabilization and activation. Specifically, Chk2 directly phosphorylates p53 on Serine 20 (Ser20).[4] This phosphorylation event sterically hinders the binding of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] The inhibition of the p53-MDM2 interaction leads to the accumulation of p53 in the nucleus, allowing it to function as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). Given its central role in this pathway, Chk2 has emerged as a promising target for cancer therapy, and the development of small molecule inhibitors of Chk2 is an active area of research.
This compound and Representative Inhibitors
This compound is a specific chemical probe targeting Chk2. For the purposes of this guide, and due to the broader availability of public data, we will also refer to "Chk2 Inhibitor II" (also known as BML-277), a potent and selective Chk2 inhibitor that serves as a representative compound for studying the effects of Chk2 inhibition on p53 phosphorylation.
Quantitative Data for Chk2 Inhibitor II (BML-277)
The following table summarizes the key quantitative metrics for Chk2 Inhibitor II, demonstrating its potency and selectivity.
| Parameter | Value | Reference |
| IC50 | 15 nM | [6] |
| Ki | 37 nM | [6] |
Effect of Chk2 Inhibition on p53 Phosphorylation
Inhibition of Chk2 is expected to decrease the phosphorylation of its downstream targets, including p53 at Ser20. This effect has been experimentally validated. Studies have shown that treatment with a selective Chk2 inhibitor leads to a reduction in the levels of phosphorylated p53 at Serine 20.[7] This confirms the direct role of Chk2 in this specific post-translational modification of p53. For instance, in colorectal cancer cell lines, treatment with Chk2 inhibitor II (BML-277) has been shown to reduce the levels of phospho-p53 (Ser20).[8]
Signaling Pathways and Experimental Workflows
Chk2-p53 Signaling Pathway
The following diagram illustrates the core ATM-Chk2-p53 signaling pathway in response to DNA damage.
Experimental Workflow: Western Blot for p-p53 (Ser20)
This diagram outlines the typical workflow for assessing the effect of a Chk2 inhibitor on p53 phosphorylation in a cellular context.
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on Chk2 kinase activity using a purified p53 substrate.
Materials:
-
Recombinant active Chk2 enzyme
-
p53 protein or a peptide substrate containing the Chk2 phosphorylation site (e.g., a synthetic peptide corresponding to amino acids 11-29 of human p53)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
This compound or other test compounds
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid wash buffer (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
-
96-well plates
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, p53 substrate, and ATP.
-
Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well plate.
-
Add Inhibitor: Add serial dilutions of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add recombinant Chk2 enzyme to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction & Detection:
-
Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence using a plate-reading luminometer.
-
-
-
Data Analysis: Calculate the percentage of Chk2 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blotting for Phospho-p53 (Ser20)
This protocol details the procedure for detecting changes in p53 phosphorylation at Ser20 in cultured cells following treatment with a Chk2 inhibitor and induction of DNA damage.
Materials:
-
Cell line of interest (e.g., MCF7, U2OS)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser20)
-
Mouse anti-total p53
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent or by exposing the cells to ionizing radiation.
-
Incubate for the desired time to allow for p53 phosphorylation (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser20) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p53 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-p53 signal to the total p53 and loading control signals.
-
Conclusion
The inhibition of Chk2 by small molecules such as this compound and its analogs represents a targeted approach to modulate the DNA damage response. A key molecular consequence of Chk2 inhibition is the reduction of p53 phosphorylation at Serine 20, leading to decreased p53 stability and activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of Chk2 inhibitors on the p53 signaling axis. Such studies are crucial for the continued development of novel cancer therapeutics that target the DNA damage response pathway.
References
- 1. scbt.com [scbt.com]
- 2. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEK2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Critical role for Ser20 of human p53 in the negative regulation of p53 by Mdm2 | The EMBO Journal [link.springer.com]
- 6. medkoo.com [medkoo.com]
- 7. oncotarget.com [oncotarget.com]
- 8. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chk2-IN-2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Chk2-IN-2, a selective inhibitor of Checkpoint Kinase 2 (Chk2).
Disclaimer: this compound is also commonly known as Chk2 Inhibitor II and BML-277. Throughout this document, data and protocols associated with these synonyms under the shared CAS number 516480-79-8 are considered applicable to this compound.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions. Direct solubility in aqueous cell culture media is low; therefore, it is standard practice to dilute a high-concentration DMSO stock into the media to achieve the desired final concentration.
| Solvent | Reported Solubility | Source |
| DMSO | 72 mg/mL (197.91 mM) | Selleck Chemicals |
| DMSO | 20 mg/mL | Cayman Chemical |
| DMSO | 5 mg/mL | Sigma-Aldrich[1] |
| DMSO | ≥2 mg/mL (warmed) | Sigma-Aldrich |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[2] |
| Ethanol | 10 mg/mL | Cayman Chemical[2] |
| DMF | 20 mg/mL | Cayman Chemical[2] |
Note: The significant variation in reported DMSO solubility may be due to differences in compound purity, crystal form, and the methodology used for solubility determination. Researchers should consider starting with a lower concentration and using methods like sonication or gentle warming to aid dissolution. Always use high-purity, anhydrous DMSO to avoid solubility issues caused by moisture absorption.
DMSO Tolerance in Cell Culture
When preparing working solutions of this compound for cell-based assays, it is crucial to consider the tolerance of the specific cell line to the final concentration of DMSO. High concentrations of DMSO can be toxic to cells and may influence experimental outcomes.
| DMSO Concentration | General Recommendation and Observation |
| ≤ 0.1% | Considered safe for most cell lines with minimal off-target effects. Recommended for sensitive cell lines and long-term assays.[3][4][5] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines for standard assay durations (e.g., 24-72 hours).[6][7] |
| > 0.5% - 1.0% | May be tolerated by some cell lines, but the potential for cytotoxicity and off-target effects increases. A vehicle control with the same DMSO concentration is essential.[3][4][6] |
| > 1.0% | Not recommended for most cell culture applications due to a high risk of toxicity.[3][4] |
Recommendation: It is best practice to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental conditions. Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated samples) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 363.80 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.64 mg of the compound.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[1]
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your complete cell culture medium. To minimize precipitation, it is recommended to perform an intermediate dilution in DMSO or the medium.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix the working solution immediately by gentle pipetting or inversion.
-
Use the freshly prepared working solution for treating cells. Do not store the diluted inhibitor in aqueous solutions for extended periods.
-
Protocol 2: In Vitro Chk2 Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound against recombinant Chk2 kinase.
Materials:
-
Recombinant active Chk2 kinase
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Chk2 substrate (e.g., CHKtide peptide)
-
This compound serial dilutions in assay buffer (with a constant low percentage of DMSO)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% and is kept constant across all wells.
-
In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and the ATP solution to each well.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant Chk2 enzyme to each well (except for the negative control wells).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection method (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Plot the percentage of Chk2 inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Cell-Based Apoptosis Assay using Annexin V Staining
This protocol describes how to assess the effect of this compound on apoptosis in cultured cells, for instance, in combination with a DNA-damaging agent.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound working solution
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin) or ionizing radiation source
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the Annexin V kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
Mandatory Visualizations
Caption: Chk2 Signaling Pathway in Response to DNA Damage.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for Chk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response pathway.[1] Upon activation by upstream kinases such as ATM in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability.[1][2] Dysregulation of the Chk2 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.
Chk2-IN-2 is a selective inhibitor of Chk2 with potential anticancer activity.[3] These application notes provide detailed information on the stability and storage of this compound, along with protocols for its use in common experimental assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉F₅N₈O | [1][3] |
| Molecular Weight | 482.41 g/mol | [1][3] |
| CAS Number | 2984543-29-3 | [1][3] |
| Appearance | Solid | [4] |
| IUPAC Name | 3-amino-N-[(3S,5S)-5-fluoropiperidin-3-yl]-6-[5-fluoro-2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-pyridinyl]pyrazine-2-carboxamide | [1] |
Stability and Storage
Storage of Solid Compound:
| Condition | Recommendation |
| Temperature | For long-term storage, it is recommended to store the solid compound at -20°C.[5][6] For short-term storage, 4°C is acceptable.[5] |
| Environment | Store in a dry, dark place.[7][8] The compound should be kept in a tightly sealed container to prevent moisture absorption and degradation.[8] Use of a desiccator is advised.[6] |
| Shipping | While long-term storage requires low temperatures, many stable compounds are shipped at ambient temperature for the duration of transit without compromising their integrity. |
Storage of Stock Solutions:
| Condition | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules.[9] |
| Temperature | Store DMSO stock solutions at -20°C or -80°C for long-term stability.[6][9] |
| Aliquoting | It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6][10] |
| Stability in DMSO | As a general guideline, stock solutions of small molecules in DMSO can be stable for up to 3 months at -20°C.[9] However, the specific stability of this compound in solution has not been reported and should be determined empirically if necessary. |
Disclaimer: The storage and stability information provided above is based on general best practices for research chemicals. It is imperative to consult the manufacturer's specific recommendations provided in the product's Certificate of Analysis and Safety Data Sheet (SDS) for authoritative guidance.
Signaling Pathway
References
- 1. This compound | C20H19F5N8O | CID 171906356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Chk2-IN-2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Checkpoint Kinase 2 (Chk2), a serine/threonine kinase encoded by the CHEK2 gene, is a critical tumor suppressor and a key transducer in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks (DSBs), often caused by genotoxic agents or ionizing radiation, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4] Once active, Chk2 phosphorylates a variety of downstream substrates to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[2][5][6]
Chk2-IN-2 is a selective inhibitor of Chk2 kinase activity.[7] By blocking Chk2, this compound can disrupt the cellular response to DNA damage. This mechanism is of significant interest in oncology, as inhibiting Chk2 may sensitize cancer cells to DNA-damaging chemotherapeutics or radiation, representing a promising strategy for combination therapies.[4][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action: The Chk2 Signaling Pathway
Upon detection of DNA double-strand breaks, the ATM kinase is recruited and activated. ATM then phosphorylates Chk2 at a key residue, Threonine 68 (Thr68).[1][5][9] This initial phosphorylation event triggers the dimerization of Chk2, which facilitates its full activation through subsequent autophosphorylation.[9][10][11] Activated Chk2 monomers then phosphorylate a range of critical downstream targets:
-
p53: Chk2 phosphorylates p53 on Serine 20, which stabilizes p53 by preventing its degradation mediated by MDM2.[2][9][12][13] This leads to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[6][12]
-
Cdc25 Phosphatases (Cdc25A and Cdc25C): Phosphorylation of these phosphatases by Chk2 marks them for degradation or sequestration in the cytoplasm.[1][2][9] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S and G2/M transitions.[2][6]
-
BRCA1: Chk2-mediated phosphorylation of BRCA1 is involved in the facilitation of DNA repair through homologous recombination.[2]
By inhibiting the kinase activity of Chk2, this compound prevents these downstream signaling events, thereby abrogating the DNA damage-induced cell cycle checkpoints and other cellular responses.
Figure 1: Simplified Chk2 signaling pathway in response to DNA damage and point of inhibition by this compound.
Biochemical and Cellular Activity
While specific biochemical data for this compound is detailed in patent literature, a broader understanding can be gained by comparing it with other well-characterized Chk2 inhibitors.[7] The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of an inhibitor. Researchers should determine the IC50 of this compound for their specific cell line and assay conditions. For reference, the activities of several known Chk2 inhibitors are provided below.
| Inhibitor Name | Target | IC50 (in vitro) | Cell-Based Potency (EC50) | Reference |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 nM | 3.0 µM (CD4+ T-cell rescue) | |
| PV1115 | Chk2 | 0.14 nM | Not reported | [14] |
| PV976 | Chk2 | 69.60 nM | Not reported | [14] |
| PV788 | Chk2 | 1.36 nM | Not reported | [14] |
| Isobavachalcone (IBC) | Chk2 | ~10 µM | 15 µM (in MCF-7 cells) | [15] |
Protocols for Use in Cell Culture
The following protocols provide a general framework for using this compound. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for each cell line and experimental goal.
Figure 2: General experimental workflow for studying the effects of this compound in cell culture.
Protocol 1: Reagent Preparation and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM Stock Solution: a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Based on the molecular weight (MW) provided by the manufacturer, calculate the volume of DMSO required to make a 10 mM stock solution.
-
Formula: Volume (µL) = [Weight (mg) / MW ( g/mol )] x 100,000 c. Add the calculated volume of sterile DMSO to the vial. d. Vortex or sonicate gently at room temperature until the compound is fully dissolved. Visually inspect for any undissolved particulates.
-
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[16] b. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months when stored properly.
Protocol 2: General Cell Treatment
This protocol describes a general method for treating adherent cell lines with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tissue culture plates (e.g., 6-well, 12-well, or 96-well)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired plate format at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: a. On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. It is good practice to start with a broad concentration range (e.g., 10 nM to 10 µM) for initial characterization. c. Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. This accounts for any effects of the solvent on the cells.[16] The final DMSO concentration should typically not exceed 0.1%.
-
Cell Treatment: a. Aspirate the old medium from the cells. b. Add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[16]
Protocol 3: Downstream Experimental Assays
The following are key experiments to characterize the cellular effects of this compound.
3.1 Assessing Target Engagement via Western Blot
-
Objective: To confirm that this compound inhibits Chk2 kinase activity in cells. This is often done by co-treatment with a DNA-damaging agent and measuring the phosphorylation of Chk2 or its substrates.
-
Procedure:
-
Treat cells as described in Protocol 2. For target engagement, it is common to pre-treat with this compound for 1-2 hours before adding a DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation).[15]
-
Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting with antibodies against:
-
Phospho-Chk2 (Thr68) - to assess activation by ATM.
-
Total Chk2 - as a loading control.
-
Phospho-p53 (Ser20) - a direct downstream target.
-
Total p53.
-
γH2AX - as a marker of DNA damage.
-
-
3.2 Cell Viability / Proliferation Assay
-
Objective: To determine the effect of this compound on cell proliferation and viability, either alone or in combination with a chemotherapeutic agent.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a dose-response of this compound, a DNA-damaging agent, or a combination of both.
-
After the desired incubation period (e.g., 72 hours), measure cell viability using a suitable reagent such as MTT, WST-1, or a luminescence-based assay like CellTiter-Glo®.[17]
-
Calculate IC50 values and assess for synergistic effects using appropriate software (e.g., GraphPad Prism).
-
3.3 Cell Cycle Analysis
-
Objective: To determine if this compound can abrogate the cell cycle arrest (typically G2/M) induced by DNA damage.
-
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with vehicle or this compound, with or without a DNA-damaging agent known to induce cell cycle arrest.
-
Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12]
-
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chk2-IN-2 Treatment in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated through phosphorylation by upstream kinases like ATM (ataxia-telangiectasia mutated).[1] Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby maintaining genomic stability.[1][2] Dysregulation of the Chk2 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.
Chk2-IN-2 is a chemical inhibitor designed to block the kinase activity of Chk2. By inhibiting Chk2, this compound can disrupt the cellular response to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents such as chemotherapy and radiation.[1] Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the phosphorylation status of Chk2 itself and its downstream targets. These application notes provide detailed protocols for utilizing this compound in western blot analysis to study the Chk2 signaling pathway.
Chk2 Signaling Pathway
The Chk2 signaling cascade is initiated by DNA damage, primarily DSBs. The MRN complex (Mre11-Rad50-Nbs1) recognizes the damaged DNA and recruits the ATM kinase. ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to its dimerization and full activation through autophosphorylation at sites such as Serine 516 (S516).[3][4] Activated Chk2 subsequently phosphorylates a range of downstream effectors to elicit a cellular response.
Key downstream targets of Chk2 include:
-
p53: Phosphorylation of p53 by Chk2 on Serine 20 stabilizes it and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
-
Cdc25A and Cdc25C: Chk2-mediated phosphorylation of Cdc25A and Cdc25C phosphatases leads to their degradation or sequestration in the cytoplasm, respectively. This prevents the activation of cyclin-dependent kinases (CDKs) and results in G1/S and G2/M cell cycle arrest.[2][5]
-
BRCA1: Phosphorylation of BRCA1 by Chk2 is involved in DNA repair processes.[5]
The following diagram illustrates the core Chk2 signaling pathway.
Caption: The Chk2 signaling pathway activated by DNA damage.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 60-80% confluency. The choice of cell line will depend on the specific research question.
-
Induction of DNA Damage (Optional but Recommended): To observe the inhibitory effect of this compound on Chk2 activation, it is often necessary to first induce DNA damage. This can be achieved by treating cells with agents such as:
-
Etoposide or Doxorubicin (Topoisomerase II inhibitors)
-
Camptothecin (Topoisomerase I inhibitor)
-
Ionizing radiation (IR)
-
UV radiation The concentration and duration of the DNA-damaging agent should be optimized for the specific cell line.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in fresh cell culture medium.
-
Pre-treatment: For inhibiting the initial activation of Chk2, pre-treat the cells with this compound for a period of 2 to 6 hours before adding the DNA-damaging agent.[6]
-
Co-treatment: Treat the cells simultaneously with this compound and the DNA-damaging agent.
-
Post-treatment: Add this compound at various time points after inducing DNA damage to assess its effect on sustained Chk2 activity.
-
Treatment Duration: The optimal treatment duration for this compound can vary depending on the cell type, the concentration of the inhibitor, and the specific endpoint being measured. Based on studies with other Chk2 inhibitors, a time course experiment is highly recommended. Suggested time points to test include 2, 6, 12, 24, and 48 hours.[3][7][8]
-
B. Western Blot Protocol for Chk2 and Downstream Targets
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-phospho-Chk2 (Thr68)
-
Anti-phospho-Chk2 (Ser516)
-
Anti-total Chk2
-
Anti-phospho-p53 (Ser20)
-
Anti-total p53
-
Anti-Cdc25A
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow
The following diagram outlines the general workflow for a western blot experiment to analyze the effect of this compound.
Caption: Workflow for Western Blot Analysis of Chk2 Inhibition.
Data Presentation
The quantitative data from the western blot analysis should be summarized in a table to facilitate comparison between different treatment conditions. The band intensities should be normalized to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, it is often informative to present the data as a ratio of the phosphorylated protein to the total protein.
Table 1: Effect of this compound Treatment on Chk2 Pathway Proteins
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hr) | Normalized p-Chk2 (Thr68) Intensity | Normalized Total Chk2 Intensity | Ratio (p-Chk2/Total Chk2) | Normalized p-p53 (Ser20) Intensity |
| Untreated Control | 0 | 24 | ||||
| DNA Damage Only | 0 | 24 | ||||
| This compound Only | X | 24 | ||||
| DNA Damage + this compound | X | 2 | ||||
| DNA Damage + this compound | X | 6 | ||||
| DNA Damage + this compound | X | 12 | ||||
| DNA Damage + this compound | X | 24 | ||||
| DNA Damage + this compound | X | 48 |
Note: This table is a template. Researchers should populate it with their experimental data. "X" represents the concentration of this compound used.
Troubleshooting
-
No inhibition of Chk2 phosphorylation:
-
The concentration of this compound may be too low. Perform a dose-response experiment.
-
The treatment duration may be too short. Extend the treatment time.
-
The DNA damage stimulus may be too strong, overwhelming the inhibitor. Optimize the concentration of the DNA-damaging agent.
-
-
High background on the western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).
-
Titrate the primary and secondary antibodies to find the optimal dilution.
-
-
Weak signal:
-
Increase the amount of protein loaded on the gel.
-
Use a more sensitive ECL substrate.
-
Ensure the primary and secondary antibodies are active and at the correct dilution.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the Chk2 signaling pathway and assess its potential as a therapeutic target. It is crucial to empirically determine the optimal experimental conditions, including inhibitor concentration and treatment duration, for each specific cell line and experimental setup.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chk2-IN-2 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response pathway.[1][2] When DNA double-strand breaks occur, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[1][2][3] This activation triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][4] Given its central role in cell cycle regulation, Chk2 has emerged as a significant target for cancer therapy.[2][5] Chk2 inhibitors, such as Chk2-IN-2, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2] These application notes provide a detailed protocol for utilizing this compound in a kinase assay to determine its inhibitory activity against Chk2.
Chk2 Signaling Pathway
The Chk2 signaling pathway is initiated in response to DNA damage. The diagram below illustrates the key steps in Chk2 activation and its downstream effects.
Caption: Simplified Chk2 signaling pathway upon DNA damage.
Experimental Principles of a Chk2 Kinase Assay
A Chk2 kinase assay is designed to measure the enzymatic activity of the Chk2 kinase. This is typically achieved by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide. The inhibitory effect of a compound like this compound is determined by measuring the reduction in kinase activity in its presence. Several detection methods can be employed, with luminescence-based ADP detection being a common and sensitive approach. In this method, the amount of ADP produced in the kinase reaction is measured, which is directly proportional to the kinase activity.
Experimental Workflow for Chk2 Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory potential of this compound.
Caption: General workflow for a this compound kinase inhibition assay.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Chk2 | BPS Bioscience | 40082 | -80°C |
| CHKtide Substrate (1 mg/ml) | BPS Bioscience | 78419 | -20°C |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 | -20°C |
| ATP (500 µM) | BPS Bioscience | 79686 | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V6930 | -20°C |
| This compound | Various | N/A | As per supplier |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well white plates | Corning | 3917 | Room Temperature |
Reagent Preparation
-
1x Kinase Assay Buffer : Prepare by diluting the 5x Kinase Assay Buffer with sterile water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.[6]
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions of this compound : Perform serial dilutions of the this compound stock solution in 1x Kinase Assay Buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Diluted Chk2 Enzyme : Thaw the Chk2 enzyme on ice. Briefly centrifuge the vial to collect the contents. Dilute the enzyme to the desired concentration (e.g., 2.5 ng/µl) in 1x Kinase Assay Buffer.[6] Note: Avoid multiple freeze-thaw cycles of the enzyme.[6]
Kinase Assay Protocol
This protocol is adapted for a 96-well plate format and assumes a final reaction volume of 25 µl.
| Step | Procedure | Volume per well |
| 1. | Inhibitor/Control Addition : Add the serially diluted this compound or DMSO (for positive and blank controls) to the appropriate wells of a 96-well plate. | 2.5 µl |
| 2. | Master Mix Preparation : Prepare a master mix containing 1x Kinase Assay Buffer, 500 µM ATP, and 1 mg/ml CHKtide substrate. For N wells, mix N x (7 µl of 1x buffer + 0.5 µl of ATP + 5 µl of substrate). | 12.5 µl |
| 3. | Master Mix Addition : Add the master mix to all wells. | 12.5 µl |
| 4. | Blank Control : To the wells designated as "Blank", add 1x Kinase Assay Buffer instead of the enzyme in the next step. | 10 µl |
| 5. | Enzyme Addition & Reaction Initiation : Add the diluted Chk2 enzyme to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. | 10 µl |
| 6. | Incubation : Mix the plate gently and incubate at 30°C for 45 minutes.[6] | - |
| 7. | Reaction Termination : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes. | 25 µl |
| 8. | Signal Generation : Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes. | 50 µl |
| 9. | Data Acquisition : Measure the luminescence using a microplate reader. | - |
Data Analysis
-
Subtract Background : Subtract the average luminescence value of the "Blank" wells from all other measurements.
-
Calculate Percent Inhibition : Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 x [1 - (Test Inhibitor Signal / Positive Control Signal)]
-
Determine IC50 : Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Expected Results and Data Presentation
The results of the this compound inhibition assay can be summarized in a table for clear comparison.
| This compound Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | 1,500,000 | 0 |
| 0.01 | 1,350,000 | 10 |
| 0.1 | 1,050,000 | 30 |
| 1 | 750,000 | 50 |
| 10 | 300,000 | 80 |
| 100 | 150,000 | 90 |
| Blank | 10,000 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in positive control | Inactive enzyme | Ensure proper storage and handling of the Chk2 enzyme. Avoid multiple freeze-thaw cycles. |
| Incorrect buffer or ATP concentration | Verify the concentrations and preparation of all reagents. | |
| High background in blank wells | ATP contamination in reagents | Use fresh, high-quality reagents. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
| Incomplete mixing | Gently mix the plate after each addition. | |
| No inhibition observed | Inactive inhibitor | Check the purity and stability of this compound. Ensure it is fully dissolved. |
| Inhibitor concentration too low | Test a wider range of inhibitor concentrations. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound in kinase assays to accurately determine its inhibitory potency against Chk2, contributing to the advancement of cancer drug discovery.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Chk2-IN-2 in In Vivo Animal Studies
Disclaimer: Publicly available in vivo animal study data specifically for Chk2-IN-2 is limited at this time. The following application notes and protocols are based on a representative selective Chk2 inhibitor, ART-122, to provide a framework for designing and conducting in vivo studies with this compound. Researchers should conduct their own dose-finding and toxicology studies to validate the protocols for this compound.
Introduction
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and activating downstream pathways leading to cell cycle arrest, DNA repair, or apoptosis.[1] Its role in the DNA damage response (DDR) makes it an attractive target for cancer therapy.[2][3] Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may have therapeutic potential as a standalone treatment or in combination with other therapies, such as PARP inhibitors. This compound is a selective inhibitor of Chk2 with potential anticancer activity. This document provides a detailed guide for researchers on the application of Chk2 inhibitors in in vivo animal studies, using ART-122 as a representative compound.
Chk2 Signaling Pathway
The diagram below illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response.
Caption: The Chk2 signaling cascade initiated by DNA damage.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy data for the representative Chk2 inhibitor, ART-122, in combination with the PARP inhibitor olaparib.
| Compound | Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| ART-122 | Mouse Xenograft | MDA-MB-231 (Triple-Negative Breast Cancer, BRCA wt) | Olaparib: 50 mg/kg, days 1-5, weekly for 3 weeksART-122: 30 mg/kg, days 1-2, weekly for 3 weeksCombination: Both therapies | ~41% reduction in tumor volume compared to vehicle |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a Chk2 inhibitor, alone or in combination with another therapeutic agent, in a subcutaneous xenograft mouse model.
Caption: A generalized workflow for conducting an in vivo xenograft study.
4.1.1. Materials
-
Animals: Immunocompromised mice (e.g., 6-8 week old female nude mice).
-
Tumor Cells: A suitable cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
This compound: Powder form.
-
Vehicle: Appropriate vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween 80, saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Combination Agent (Optional): e.g., Olaparib.
-
Cell Culture Reagents: DMEM, FBS, antibiotics.
-
Matrigel: For co-injection with tumor cells.
-
Calipers: For tumor measurement.
-
Animal Balance: For body weight measurement.
-
Sterile Syringes and Needles: For cell implantation and drug administration.
4.1.2. Procedure
-
Animal Acclimatization: House the mice in a pathogen-free environment for at least one week before the start of the experiment to allow for acclimatization.
-
Tumor Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization: Once the tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination agent (if applicable)
-
Group 4: this compound + Combination agent
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution with the appropriate vehicle to the final desired concentration.
-
Administer the treatment (e.g., via oral gavage or intraperitoneal injection) according to the predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors and other relevant organs for further analysis (e.g., pharmacodynamics, histology).
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
4.2.1. Procedure
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice (e.g., via intravenous and oral routes to determine bioavailability).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
-
Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical observations, and, if applicable, histopathological analysis of major organs.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of Chk2 inhibitors. While specific data for this compound is not yet widely available, the representative data for ART-122 and the detailed methodologies should enable researchers to design and execute robust preclinical studies to investigate the therapeutic potential of this novel compound. It is imperative to perform compound-specific optimization and validation of these protocols.
References
Application Notes and Protocols for the In Vivo Evaluation of Chk2 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific delivery and dosage data for Chk2-IN-2 in mouse models have not been published in peer-reviewed literature. The following application notes and protocols provide a general framework for the in vivo evaluation of novel Checkpoint Kinase 2 (Chk2) inhibitors, such as this compound, based on established methodologies and the known biology of the Chk2 pathway.
Introduction to Chk2 as a Therapeutic Target
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by integrating signals from DNA damage to control cell cycle progression, apoptosis, and DNA repair.[1] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated primarily by the Ataxia Telangiectasia Mutated (ATM) kinase.[2][3] Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate the cellular response.[3]
Key functions of Chk2 include:
-
Cell Cycle Arrest: Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, leading to their inactivation and subsequent G1/S and G2/M cell cycle arrest.[4] This provides time for DNA repair.
-
Apoptosis: Chk2 can stabilize the p53 tumor suppressor protein by phosphorylating it on Serine 20, which disrupts the p53-Mdm2 interaction and prevents p53 degradation.[5] This can lead to the induction of apoptosis in cells with irreparable DNA damage.
-
DNA Repair: Chk2 is also implicated in DNA repair processes through the phosphorylation of proteins like BRCA1.[6]
Given its central role in the DNA damage response (DDR), inhibiting Chk2 is a promising strategy in oncology. The rationale is that cancer cells often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints, which are regulated by Chk1 and Chk2, for survival. Inhibiting Chk2 in combination with DNA-damaging chemotherapeutics or radiation can potentially lead to synthetic lethality, forcing damaged cancer cells into mitosis and subsequent cell death. Furthermore, studies in Chk2-deficient mice have shown protection from dose-limiting toxicities of certain chemotherapies, suggesting a role for Chk2 inhibitors in mitigating treatment side effects.[2][7]
Chk2 Signaling Pathway
The diagram below illustrates the canonical ATM-Chk2 signaling pathway activated in response to DNA double-strand breaks.
General Protocol for In Vivo Evaluation of a Novel Chk2 Inhibitor
The following protocol outlines a general workflow for characterizing a novel Chk2 inhibitor in a mouse model. This involves initial dose-finding studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) assessments to establish a biologically effective dose and schedule.
Materials and Reagents
-
Novel Chk2 Inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Corn Oil)
-
Healthy, age-matched mice (e.g., C57BL/6, BALB/c, or immunodeficient mice like NOD/SCID for xenograft models)
-
Standard animal handling and dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection and preservation supplies (e.g., snap-freezing materials, formalin)
-
(Optional) DNA damaging agent (e.g., Etoposide (B1684455), Doxorubicin, or irradiator)
-
Analytical equipment for PK analysis (e.g., LC-MS/MS)
-
Reagents for PD analysis (e.g., antibodies for Western blot or IHC, such as anti-p-p53 Ser20, anti-p-Chk2 Thr68)
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Formulation: Prepare the Chk2 inhibitor in a suitable vehicle. A common formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the inhibitor is fully dissolved.
-
Animal Cohorts: Use cohorts of 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 25, 50, 100 mg/kg). The dosing schedule should reflect the intended therapeutic regimen (e.g., once daily for 5-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common endpoint), changes in behavior (lethargy, ruffled fur), and other adverse effects.
-
Endpoint: The MTD is defined as the highest dose at which no more than one animal per cohort experiences dose-limiting toxicity and mean body weight loss is within acceptable limits.
-
Data Collection: Record daily body weights and clinical observations for all animals.
Protocol 2: Pharmacokinetic (PK) Study
-
Dosing: Administer a single dose of the Chk2 inhibitor (at or below the MTD) to a cohort of mice (typically 3 mice per time point).
-
Sample Collection: Collect blood samples via submandibular or saphenous bleed at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
Protocol 3: Pharmacodynamic (PD) / Target Engagement Study
-
Model: This can be performed in healthy mice or, preferably, in tumor-bearing mice.
-
Dosing Regimen: Treat cohorts of mice with vehicle or the Chk2 inhibitor at one or more doses below the MTD.
-
Challenge (Optional but Recommended): To robustly assess the inhibition of a DNA damage-responsive kinase, a DNA damage challenge is often used. At a time point where drug concentration is expected to be high (based on PK data, e.g., 1-4 hours post-dose), administer a sub-lethal dose of a DNA damaging agent (e.g., etoposide at 32 mg/kg IV or whole-body irradiation at 5 Gy).[2][7]
-
Tissue Collection: At a relevant time after the challenge (e.g., 1-2 hours), euthanize the mice and collect relevant tissues (e.g., tumor, spleen, bone marrow). Snap-freeze tissues for Western blot or fix in formalin for immunohistochemistry (IHC).
-
Analysis: Measure the level of phosphorylated Chk2 targets. A key downstream marker is the phosphorylation of p53 at Serine 20.[5] A successful inhibitor should reduce the damage-induced phosphorylation of p53.
-
Goal: Determine the dose and schedule required to achieve significant and sustained target inhibition in the tissue of interest.
Data Presentation
Quantitative data from the studies described above should be summarized in clear, structured tables. Below are templates for recording MTD and PK data.
Table 1: Template for MTD Study Summary
| Dose Group (mg/kg, daily) | N | Mean Body Weight Change (%) at Nadir | Number of Toxicities / Endpoints | MTD Assessment |
| Vehicle | 5 | +/- 2% | 0/5 | - |
| 10 | 5 | -1.5% | 0/5 | Tolerated |
| 25 | 5 | -4.0% | 0/5 | Tolerated |
| 50 | 5 | -8.5% | 0/5 | Tolerated |
| 100 | 5 | -18.2% | 2/5 (Weight Loss) | Not Tolerated |
| Conclusion | MTD ≈ 50 mg/kg |
Table 2: Template for Single-Dose PK Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t½ (hr) |
| This compound | 50 | p.o. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 25 | i.p. | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The successful in vivo application of a novel Chk2 inhibitor like this compound requires a systematic approach to determine its safety, exposure, and biological activity in a relevant mouse model. By following the outlined protocols for MTD, PK, and PD studies, researchers can establish an optimal dose and schedule for subsequent preclinical efficacy trials. These foundational experiments are critical for translating the potential of Chk2 inhibition into effective therapeutic strategies.
References
- 1. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative functions of Chk1 and Chk2 reduce tumour susceptibility in vivo | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with Chk2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks, Chk2 is activated through phosphorylation by ataxia-telangiectasia mutated (ATM) kinase, primarily at threonine 68 (Thr68).[1][3] This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation at other sites, such as serine 516 (S516), leading to its full activation.[4] Activated Chk2 then phosphorylates a variety of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][5]
Chk2-IN-2 is a selective inhibitor of Chk2 with potential applications in cancer therapy.[1] By blocking the kinase activity of Chk2, this compound can disrupt the cellular response to DNA damage.[2] This application note provides a detailed protocol for utilizing immunofluorescence to visualize and quantify the inhibitory effects of this compound on Chk2 activation in cultured cells.
Principle of the Assay
This protocol describes an indirect immunofluorescence method to detect the phosphorylation status of Chk2 at key activation sites (e.g., Thr68 or S516) following the induction of DNA damage and treatment with this compound. Cells are cultured on coverslips, treated with a DNA-damaging agent to activate Chk2, and concurrently or subsequently treated with this compound. Following treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated Chk2. A fluorophore-conjugated secondary antibody is then used for detection. The fluorescence intensity, corresponding to the level of phosphorylated Chk2, can be visualized and quantified using fluorescence microscopy. A nuclear counterstain, such as DAPI, is used to identify individual cells.
Data Presentation
The following tables summarize hypothetical quantitative data from an immunofluorescence experiment designed to assess the efficacy of this compound. The data is presented as the mean fluorescence intensity (MFI) of phospho-Chk2 (pChk2) staining per nucleus.
Table 1: Dose-Dependent Inhibition of Chk2 Phosphorylation by this compound
| Treatment Group | This compound Concentration | Mean Fluorescence Intensity (MFI) of pChk2 (S516) per Nucleus (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 µM | 15.2 | ± 2.1 |
| DNA Damage (Etoposide) | 0 µM | 185.6 | ± 15.3 |
| DNA Damage + this compound | 0.1 µM | 120.4 | ± 11.8 |
| DNA Damage + this compound | 1 µM | 55.9 | ± 7.5 |
| DNA Damage + this compound | 10 µM | 25.1 | ± 4.3 |
Table 2: Time-Course of Chk2 Phosphorylation Inhibition by this compound (1 µM)
| Treatment Group | Time Post-Treatment | Mean Fluorescence Intensity (MFI) of pChk2 (S516) per Nucleus (Arbitrary Units) | Standard Deviation |
| DNA Damage (Etoposide) | 1 hour | 182.3 | ± 14.9 |
| DNA Damage + this compound | 1 hour | 98.7 | ± 10.2 |
| DNA Damage (Etoposide) | 4 hours | 190.1 | ± 16.5 |
| DNA Damage + this compound | 4 hours | 60.2 | ± 8.1 |
| DNA Damage (Etoposide) | 8 hours | 175.4 | ± 15.8 |
| DNA Damage + this compound | 8 hours | 48.6 | ± 6.9 |
Signaling Pathway and Experimental Workflow
Caption: Simplified Chk2 signaling pathway upon DNA damage and the point of inhibition by this compound.
Caption: Experimental workflow for immunofluorescence analysis of Chk2 inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: U2OS (human osteosarcoma) or other suitable cell line with intact DDR signaling.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
DNA-damaging agent: Etoposide (or other agent like Doxorubicin or ionizing radiation).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-phospho-Chk2 (Thr68 or S516) antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass coverslips and microscope slides.
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA damage by adding Etoposide (e.g., 10 µM) to the culture medium for a specified time (e.g., 1-4 hours). Include an untreated control group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-Chk2 antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium.
-
Allow the mounting medium to cure.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Image Analysis and Quantification
-
Acquire images using consistent settings (e.g., exposure time, gain) for all samples within an experiment.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define the nucleus as the region of interest (ROI) using the DAPI channel.
-
Measure the mean fluorescence intensity of the phospho-Chk2 signal within each nuclear ROI.
-
Subtract the background fluorescence from a region with no cells.
-
Calculate the average MFI per nucleus for at least 100 cells per condition.
-
Statistically analyze the data to determine the significance of the observed differences between treatment groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time to 90 minutes, titrate primary and secondary antibody concentrations, increase the number and duration of wash steps. |
| No/Weak Signal | Ineffective DNA damage, inactive inhibitor, primary antibody not working, incorrect secondary antibody. | Confirm the activity of the DNA-damaging agent and this compound, check the primary antibody datasheet for validated applications and optimal dilution, ensure the secondary antibody is appropriate for the primary antibody's host species. |
| Non-specific Staining | Primary antibody cross-reactivity, aggregates in antibody solution. | Run a negative control without the primary antibody, centrifuge antibody solutions before use. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an antifade mounting medium, acquire images promptly after preparation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis after Chk2-IN-2 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] This mechanism is crucial for maintaining genomic stability and preventing the proliferation of cells with damaged DNA. The inhibition of Chk2 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells, particularly those with existing DNA repair defects, to the effects of DNA-damaging agents like chemotherapy and radiation.[4]
Chk2-IN-2 is a potent and selective inhibitor of Chk2. By blocking Chk2 activity, this compound can disrupt the cellular response to DNA damage, leading to impaired cell cycle checkpoints and an increase in apoptosis.[5] Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses. By using fluorescent probes that bind to DNA or label apoptotic cells, researchers can precisely measure the effects of this compound on cell cycle progression and cell viability.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Key Applications
-
Cell Cycle Analysis: Determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, both as a single agent and in combination with DNA-damaging agents.
-
Apoptosis Detection: Quantify the induction of apoptosis by this compound through the detection of early and late apoptotic markers.
-
Drug Combination Studies: Evaluate the synergistic or additive effects of this compound with chemotherapeutic agents or radiation on cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis after treatment with a Chk2 inhibitor. This data illustrates the expected outcomes of the described protocols.
Table 1: Effect of Chk2 Inhibition on Cell Cycle Distribution in Primary Human Breast Epithelial Cells. [1]
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 65.2 | 20.5 | 14.3 |
| Chk2 Inhibitor (10 µM) | 70.1 | 15.3 | 14.6 |
| Doxorubicin (0.2 µM) | 45.3 | 15.1 | 39.6 |
| Chk2 Inhibitor + Doxorubicin | 68.9 | 18.5 | 12.6 |
Data is representative of experiments using a commercial Chk2 inhibitor and may be used as a guideline for expected results with this compound.[1]
Table 2: Quantitative Analysis of Apoptosis Induction by Chk2 Inhibition.
| Treatment Condition | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| DMSO (Control) | 95.1 | 2.5 | 2.4 |
| This compound (10 µM) | 85.3 | 8.9 | 5.8 |
| Etoposide (20 µM) | 78.6 | 12.3 | 9.1 |
| This compound + Etoposide | 62.5 | 25.4 | 12.1 |
Note: The data presented is hypothetical and for illustrative purposes, based on the known mechanisms of Chk2 inhibitors.
Signaling Pathways and Experimental Workflows
Caption: Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cells of interest (e.g., human breast cancer cell line MCF-7 or osteosarcoma cell line U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Inhibitor Treatment:
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.
-
If studying combination effects, add a DNA-damaging agent (e.g., etoposide, doxorubicin) at a predetermined concentration.
-
Incubate for the desired time period (e.g., 16, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to FACS tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting PI fluorescence in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide Staining
This protocol details the quantification of apoptotic cells following this compound treatment using Annexin V-FITC and PI co-staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Detect FITC fluorescence in the green channel (FL1, ~530 nm) and PI fluorescence in the red channel (FL2 or FL3, ~617 nm).
-
Collect at least 10,000 events per sample.
-
Perform compensation to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data using a dot plot of Annexin V-FITC vs. PI to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Troubleshooting
-
High CV in Cell Cycle Histograms: Ensure a single-cell suspension before fixation. Filter cells through a 40 µm nylon mesh if clumping is observed.
-
High Background in Apoptosis Assay: Ensure cells are washed thoroughly with PBS before staining. Avoid harsh trypsinization, which can damage cell membranes.
-
Weak Staining: Check the concentration and viability of staining reagents. Ensure proper incubation times and protection from light.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the Chk2 inhibitor, this compound, on cell cycle progression and apoptosis. By employing these standardized flow cytometry techniques, scientists can obtain robust and quantitative data to elucidate the mechanism of action of Chk2 inhibitors and evaluate their potential as therapeutic agents in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chk2 prevents mitotic exit when the majority of kinetochores are unattached - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Chk2 Inhibition with Chk2-IN-2 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to effectively measure the cellular inhibition of Checkpoint Kinase 2 (Chk2) using the specific inhibitor, Chk2-IN-2. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to Chk2 and its Inhibition
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor.[1] It plays a pivotal role in the DNA damage response (DDR) pathway, orchestrating cell cycle arrest, DNA repair, or apoptosis to maintain genomic stability.[1][2] Upon DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Activated Chk2 then phosphorylates a variety of downstream substrates to halt cell cycle progression and promote repair.[3][4] Given its central role in the DDR, inhibiting Chk2 is a promising therapeutic strategy, particularly in combination with DNA-damaging agents, to enhance the killing of cancer cells.[2] this compound is a chemical inhibitor designed to block the kinase activity of Chk2.
Core Signaling Pathway
In response to DNA double-strand breaks, ATM activates Chk2 through phosphorylation.[1] Activated Chk2 then phosphorylates downstream targets, including p53 and Cdc25A, to induce cell cycle arrest at the G1/S and intra-S checkpoints.[3][5] Chk2-mediated phosphorylation of p53 stabilizes it, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[6][7] Phosphorylation of Cdc25A phosphatase marks it for degradation, preventing the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5]
Experimental Workflow for Assessing Chk2 Inhibition
A systematic workflow is essential to comprehensively evaluate the efficacy of this compound in a cellular context. The following diagram outlines the key experimental stages, from initial cell treatment to functional downstream analyses.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chk2-IN-2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and practical protocols for utilizing Chk2-IN-2, a selective inhibitor of Checkpoint Kinase 2 (Chk2), in combination with conventional chemotherapy agents. The information presented is intended to guide preclinical research efforts aimed at exploring synergistic anti-cancer effects and developing more effective therapeutic strategies.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2][3] Upon DNA damage, particularly double-strand breaks (DSBs) induced by genotoxic agents like chemotherapy and radiation, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4][5] Activated Chk2 then phosphorylates a variety of downstream targets to orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis.[4][5] Key substrates of Chk2 include p53, Cdc25 phosphatases, and BRCA1.[4][5]
Many cancer cells exhibit a defective G1 checkpoint, often due to mutations in p53, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage.[6] By inhibiting Chk2, the cell's ability to arrest the cell cycle and repair DNA damage is compromised, leading to an accumulation of genomic instability and ultimately, cell death.[1] This provides a strong rationale for combining Chk2 inhibitors with DNA-damaging chemotherapy to selectively enhance the killing of cancer cells.[1][6] Preclinical studies have demonstrated that inhibiting Chk2 can sensitize cancer cells to various chemotherapeutic agents, including topoisomerase inhibitors and platinum-based drugs.[7][8][9]
Mechanism of Action: Synergistic Cytotoxicity
The combination of this compound with DNA-damaging chemotherapy is predicated on the principle of synthetic lethality. Chemotherapy induces DNA damage, which in turn activates the ATM-Chk2 signaling pathway to initiate cell cycle arrest and DNA repair. This compound abrogates this protective response, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. This synergistic effect is particularly pronounced in cancer cells with a compromised p53 pathway.
Data Presentation
Disclaimer: As of the latest literature review, specific quantitative data for this compound in combination with chemotherapy agents has not been extensively published. The following tables summarize representative data from studies using other selective Chk2 inhibitors, which are expected to have similar mechanisms of action. This information serves as a guide for designing experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Chk2 Inhibitor (Isobavachalcone)
| Kinase | IC50 (µM) |
| Chk2 | 3.5 |
| Aurora-A/B | 11.2 |
| JNK3 | 16.4 |
| Chk1 | Not Inhibited |
Data adapted from a study on Isobavachalcone, a compound identified as a Chk2 inhibitor.[10]
Table 2: Synergistic Growth Inhibition of a Representative Chk2 Inhibitor (Isobavachalcone) with a DNA Replication Inhibitor (Bakuchiol) in Cancer Cell Lines
| Cell Line | Treatment | Effect |
| MCF-7 (Breast Cancer) | Isobavachalcone (7.5 µM) + Bakuchiol (20 µM) | Synergistic inhibition of cell proliferation |
| A549 (Lung Cancer) | Isobavachalcone (7.5 µM) + Bakuchiol (20 µM) | Synergistic inhibition of cell proliferation |
Data adapted from a study demonstrating the synergistic effect of inhibiting Chk2 and DNA replication.[10]
Table 3: Enhancement of Cisplatin-Induced Cytotoxicity by a Chk2 Inhibitor (C3742) in Ovarian Cancer Cells
| Cell Line | Treatment | Fold Inhibition of Cell Growth (Combination vs. Cisplatin alone) |
| A2780 (wt p53) | Cisplatin (IC50 dose) + Chk2 Inhibitor (75 µM) | ~9-fold |
Data adapted from a study on the Chk2 inhibitor C3742.[7]
Mandatory Visualization
Caption: DNA Damage Response Pathway Mediated by Chk2.
Caption: Workflow for Preclinical Evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.
-
Treat cells with this compound alone, the chemotherapy agent alone, or the combination at various concentrations (a fixed-ratio or a matrix design is recommended).
-
Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is to assess the effect of this compound and chemotherapy on key proteins in the DNA damage and apoptosis pathways.
Materials:
-
6-well plates
-
Treated cells (as described in Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk2 (Thr68), anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound and chemotherapy on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with this compound, chemotherapy, or the combination for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
-
The inhibition of Chk2 with a selective inhibitor like this compound in combination with DNA-damaging chemotherapy presents a promising strategy for cancer therapy. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination, from assessing synergistic cytotoxicity to elucidating the underlying molecular mechanisms. Further research in this area is warranted to translate these preclinical findings into effective clinical applications for patients with cancer.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of Wild-Type p53 in Cisplatin-Induced Chk2 Phosphorylation and the Inhibition of Platinum Resistance with a Chk2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Chk2-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Chk2-IN-2. The following information is designed to directly address common challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. The standard initial step is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose due to its effectiveness in dissolving a wide range of organic compounds.[1][2] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically less than 0.5% v/v.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: While specific solubility data for this compound is not widely published, data for a similar compound, Chk2 Inhibitor II, shows good solubility in DMSO.[3][4] Therefore, high-purity, anhydrous DMSO is the primary recommended solvent.[2] If DMSO is not compatible with your experimental system, other potential organic solvents to consider include ethanol (B145695), methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific requirements of your assay.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[5] Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of the inhibitor.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[5] It is crucial to add the DMSO stock to the buffer and not the other way around.[5]
-
Use a Co-solvent: A co-solvent system, such as a mixture of DMSO and ethanol or DMSO and PEG400, may improve solubility.[1]
-
Gentle Warming: Gently warming the aqueous solution to 37°C before and during the addition of the DMSO stock can help improve solubility. However, be cautious as prolonged exposure to heat may degrade the compound.[2]
-
pH Adjustment: If your experimental buffer system allows, adjusting the pH may improve the solubility of this compound if it has ionizable groups.[1]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and integrity of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small, single-use aliquots.[5] This will prevent repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
Initial Stock Solution Preparation
If you are encountering issues with dissolving the initial this compound powder, follow these steps:
-
Use High-Purity Anhydrous DMSO: Ensure the DMSO you are using is of high purity and anhydrous, as absorbed water can reduce the solubility of organic compounds.[2]
-
Vortexing and Sonication: After adding the DMSO to the this compound powder, vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication in a water bath for 5-10 minutes can be applied to aid dissolution.[2][5]
-
Gentle Warming: As a next step, you can gently warm the solution to 37°C for a short period (5-10 minutes) and vortex again.[2] Be mindful of potential compound degradation with excessive heat.
Precipitation in Aqueous Solution
If the inhibitor precipitates out of your aqueous buffer upon dilution from a DMSO stock, consider the following strategies:
| Strategy | Description | Considerations |
| Intermediate Dilutions | Prepare intermediate dilutions of your high-concentration DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[5] | Helps to avoid shocking the compound with a sudden change in solvent polarity. |
| Co-Solvent Systems | Prepare stock solutions in a mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) to enhance solubility.[1] | Ensure the co-solvent is compatible with your experimental setup. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[1] | The optimal pH for solubility may not be compatible with your biological assay. |
| Use of Excipients | Solubilizing agents like cyclodextrins (e.g., HP-β-cyclodextrin) can be used to formulate the compound in an aqueous solution.[1] | The excipient should not interfere with your experimental results. |
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table summarizes the solubility of a related compound, Chk2 Inhibitor II, in DMSO. This can serve as a useful reference point.
| Compound | Solvent | Solubility | Source |
| Chk2 Inhibitor II | DMSO | 5 mg/mL | [3] |
| Chk2 Inhibitor II hydrate | DMSO | ≥2 mg/mL (warmed) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[5]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2][5]
-
As an alternative or in addition to sonication, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
Visualizations
Chk2 Signaling Pathway
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
References
Technical Support Center: Optimizing Chk2-IN-2 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Chk2-IN-2 (also known as BML-277), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The following resources are designed to help you effectively use this inhibitor while minimizing the risk of off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable and reversible ATP-competitive inhibitor of Chk2.[1][2] It binds to the ATP-binding pocket of the Chk2 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the DNA damage response pathway, which can lead to the sensitization of cancer cells to DNA-damaging agents.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. Based on its in vitro potency (IC50 = 15 nM for Chk2), a starting concentration range of 1 to 10 µM is often used in cellular assays to observe a biological effect.[1][4] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect in your specific experimental setup.
Q3: How can I be confident that the observed phenotype is a result of on-target Chk2 inhibition?
A3: To validate that the observed cellular effects are due to the inhibition of Chk2, it is recommended to employ orthogonal approaches. One common method is to use a structurally distinct Chk2 inhibitor and verify if it recapitulates the same phenotype. Additionally, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the CHEK2 gene can be used. If the phenotype observed with this compound is absent in the Chk2-deficient cells, it strongly suggests an on-target effect.
Q4: What are the known off-target effects of this compound?
A4: this compound is known to be a highly selective inhibitor.[1][2] However, like most kinase inhibitors, it can interact with other kinases at higher concentrations. It is crucial to use the lowest effective concentration to minimize these off-target interactions. For detailed information on its selectivity, please refer to the data provided in this guide.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker-than-expected results between experiments. | Inhibitor Degradation: this compound may be unstable with repeated freeze-thaw cycles or prolonged storage at room temperature. Cellular ATP Competition: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP concentrations, which can vary with cell density and metabolic state. | Proper Inhibitor Handling: Prepare fresh dilutions from a frozen stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and growth conditions for all experiments to maintain comparable intracellular ATP levels. |
| Unexpected cellular phenotype not consistent with known Chk2 function. | Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases, leading to unforeseen biological consequences. Activation of Compensatory Pathways: Inhibition of the Chk2 pathway may lead to the upregulation of alternative signaling pathways. | Perform a Dose-Response Curve: Determine the minimal concentration that inhibits Chk2 phosphorylation (e.g., autophosphorylation at Ser516) without causing the unexpected phenotype. Kinase Selectivity Profiling: If the unexpected phenotype persists at low concentrations, consider performing a kinase panel screen to identify potential off-targets. Pathway Analysis: Use techniques like western blotting to investigate the activation state of related signaling pathways (e.g., Chk1, p38 MAPK). |
| High levels of cytotoxicity observed even at low concentrations. | On-Target Toxicity: In some cell lines, particularly those with a high reliance on the DNA damage response for survival, inhibition of Chk2 can be inherently cytotoxic. Potent Off-Target Inhibition: The inhibitor may be potently affecting a kinase that is essential for cell survival in your specific cell model. | Validate with a Second Inhibitor: Use a structurally unrelated Chk2 inhibitor to confirm if the cytotoxicity is a consistent outcome of Chk2 inhibition in your cell line. Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete Chk2 and observe if this phenocopies the inhibitor-induced cytotoxicity. This will help distinguish between on-target and off-target toxicity. |
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound (BML-277) against its primary target, Chk2, and other kinases. A higher IC50 value indicates lower potency and greater selectivity for Chk2.
| Kinase | IC50 (nM) | Fold Selectivity vs. Chk2 | Reference |
| Chk2 | 15 | - | [1][2] |
| Cdk1/B | 12,000 | ~800 | [2] |
| CK1 | 17,000 | ~1133 | [2] |
| Chk1 | >10,000 | >667 | [1][2] |
In a broader screening against a panel of 31 other kinases, this compound showed less than 25% inhibition at a concentration of 10 µM, demonstrating its high selectivity.[2]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Chk2 kinase.
Materials:
-
Recombinant active Chk2 enzyme
-
Chk2-specific peptide substrate
-
This compound (BML-277)
-
Kinase reaction buffer
-
ATP (at a concentration close to the Km for Chk2)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the Chk2 enzyme, and the this compound dilutions. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence, and normalize the data to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis to Assess On-Target and Off-Target Effects in Cells
This protocol allows for the assessment of this compound's on-target efficacy by measuring the phosphorylation of Chk2 and its downstream targets, as well as potential off-target effects on other signaling pathways.
Materials:
-
Cell line of interest
-
This compound (BML-277)
-
DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser20), anti-total p53, and antibodies for potential off-target pathways (e.g., anti-phospho-Chk1, anti-total Chk1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, induce DNA damage with a genotoxic agent for the desired time. Include appropriate controls (vehicle-treated, DNA damage only, inhibitor only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the bands. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
unexpected cell toxicity with Chk2-IN-2 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected cell toxicity with Chk2-IN-2 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1] In response to DNA double-strand breaks, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis (programmed cell death).[2][3] By inhibiting Chk2, this compound can disrupt these processes, which is of particular interest in cancer therapy as it can sensitize cancer cells to DNA-damaging agents.[1]
Q2: What is the recommended solvent for dissolving this compound?
For many small molecule inhibitors, including those similar to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: How should I store this compound stock solutions?
Stock solutions should be stored at -20°C or -80°C. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5] When ready to use, thaw an aliquot and prepare fresh dilutions in your cell culture medium for your experiment. Do not store the inhibitor in culture media for extended periods.[5]
Q4: What is a typical starting concentration for my experiments?
The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. As a reference, a similar selective Chk2 inhibitor, BML-277 (also known as Chk2 Inhibitor II), has a biochemical IC50 of 15 nM.[4][5] Cellular assays may require higher concentrations, and it is advisable to test a wide range, for example, from low nanomolar to micromolar concentrations.
Q5: Are there known off-target effects for Chk2 inhibitors?
While this compound is described as a selective inhibitor, all small molecules have the potential for off-target effects, especially at higher concentrations.[5] For example, the related compound BML-277 shows high selectivity for Chk2 over Chk1 and Cdk1/B.[4] However, at concentrations significantly above the IC50, the risk of off-target activity increases. If you suspect off-target effects, it is important to include appropriate controls and consider using a second, structurally different Chk2 inhibitor to confirm your findings.
Troubleshooting Guide: Unexpected Cell Toxicity
This guide addresses the common issue of observing higher-than-expected cell death when using this compound.
Problem: I am observing significant cell death at concentrations of this compound that are expected to be non-toxic or only moderately cytotoxic.
This is a common challenge in cell-based assays with small molecule inhibitors. The unexpected toxicity can stem from several factors related to the compound itself, the experimental setup, or the cells being used. The following steps will help you systematically troubleshoot the issue.
Step 1: Verify Compound Handling and Storage
Potential Cause: The compound may have degraded due to improper storage or handling.
Solution:
-
Review Storage Conditions: Ensure that your stock solutions of this compound have been stored at -20°C or -80°C in tightly sealed vials and protected from light if the compound is light-sensitive.[5]
-
Avoid Freeze-Thaw Cycles: Use aliquots to prevent degradation of the main stock.[5]
-
Prepare Fresh Solutions: If there is any doubt about the quality of your current stock, prepare a fresh stock solution from the solid compound.
Step 2: Rule Out Solvent Toxicity
Potential Cause: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
Solution:
-
Perform a Solvent Control Experiment: Treat your cells with the same volume of DMSO (or other solvent) that is used in your highest concentration of this compound.
-
Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%, as many cell lines can tolerate this level.[6] However, some sensitive or primary cell lines may require concentrations below 0.1%.[6]
Step 3: Determine the Dose-Response Relationship in Your Cell Line
Potential Cause: Your specific cell line may be more sensitive to Chk2 inhibition than anticipated.
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a systematic experiment with a wide range of this compound concentrations to determine the IC50 value for your cell line. This will establish the actual cytotoxic profile of the compound in your experimental system.
Step 4: Assess the Purity and Identity of the Compound
Potential Cause: The observed toxicity may be due to impurities in the compound batch.
Solution:
-
Source from a Reputable Vendor: Ensure that your this compound was purchased from a reliable supplier that provides a certificate of analysis with purity data.
-
Analytical Chemistry: If possible, verify the identity and purity of your compound using analytical methods such as HPLC or mass spectrometry.
Step 5: Differentiate Between Apoptosis and Necrosis
Potential Cause: Understanding the mechanism of cell death can provide insights into whether the observed toxicity is an expected on-target effect (apoptosis) or a non-specific toxic effect (necrosis).
Solution:
-
Perform an Apoptosis vs. Necrosis Assay: Use a method like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Table 1: Properties of this compound and a Representative Chk2 Inhibitor
| Property | This compound | Chk2 Inhibitor II (BML-277) - for reference |
| Target | Selective Chk2 Inhibitor[1] | Selective, ATP-competitive Chk2 inhibitor[4][5] |
| Biochemical IC50 | Not available | 15 nM[4][5] |
| Solubility | Not specified | Soluble in DMSO (≥18.2 mg/mL) and Ethanol (≥2.72 mg/mL with sonication) |
| Storage | Store at -20°C or -80°C | Stock solutions can be stored at -20°C for several months |
Note: Detailed quantitative data for this compound is limited in publicly available sources. Data for the well-characterized Chk2 Inhibitor II (BML-277) is provided for reference and as a guide for experimental design.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in your cell line of interest.
Materials:
-
Cells of interest
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration) and an untreated control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, or untreated control to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)
This protocol helps differentiate between apoptotic and necrotic cell death.
Materials:
-
Cells treated with this compound (and appropriate controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Cell Washing: Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: Workflow for troubleshooting unexpected cell toxicity with this compound.
Caption: Potential causes of unexpected cell toxicity in in vitro experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results with Chk2-IN-2
Welcome to the technical support center for Chk2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this selective Chk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the serine/threonine kinase Chk2.[1] Chk2 is a key component of the DNA damage response (DDR) pathway.[2] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[3] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is too severe.[2][4] this compound, as a Chk2 inhibitor, is expected to block these downstream events, potentially sensitizing cancer cells to DNA-damaging agents.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
As specific IC50 values for this compound across a wide range of cell lines are not publicly available, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data for other potent Chk2 inhibitors, a starting concentration range of 10 nM to 10 µM is advisable.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-purity, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). To avoid degradation due to moisture, use fresh DMSO.[5] For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. To prevent precipitation, it's best to add the DMSO stock to the medium while gently vortexing and ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically below 0.5%).[5]
Q4: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of Chk2 and its downstream targets. Upon DNA damage (e.g., induced by etoposide (B1684455) or ionizing radiation), Chk2 autophosphorylates at sites like Serine 516 (S516) and is phosphorylated by ATM at Threonine 68 (T68).[6] An effective Chk2 inhibitor should reduce the phosphorylation of Chk2 at its autophosphorylation sites and also decrease the phosphorylation of its downstream substrates, such as Cdc25A.[6] This can be assessed by Western blotting.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation | The compound may be unstable in your cell culture medium. Perform a stability test by incubating this compound in your medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS.[7] Prepare fresh working solutions for each experiment from a properly stored stock. |
| Poor Cell Permeability | While many small molecule inhibitors are cell-permeable, this can vary between cell lines. If you suspect poor permeability, you can try to permeabilize cells as a positive control (though this is not suitable for most live-cell experiments). Alternatively, consider using a different Chk2 inhibitor with known good cell permeability. |
| Incorrect Concentration | The concentration used may be too low for your specific cell line. Perform a dose-response curve (e.g., 1 nM to 20 µM) to determine the EC50 or IC50 for your desired endpoint (e.g., inhibition of Chk2 phosphorylation, reduction in cell viability). |
| Cell Line-Specific Response | The effect of Chk2 inhibition can be highly dependent on the genetic background of the cell line, particularly the status of p53 and other DNA damage response proteins.[1][8] Use a positive control cell line known to be sensitive to Chk2 inhibition. Verify the expression and activation of Chk2 in your cell line of interest. |
| Suboptimal DNA Damage Induction | If you are studying the effect of this compound in the context of DNA damage, ensure your method of inducing damage (e.g., etoposide, radiation) is sufficient to activate the Chk2 pathway. Include a positive control for DNA damage (e.g., assessment of γH2AX). |
| Redundancy with Chk1 | The Chk1 and Chk2 pathways can have overlapping functions. In some cell types, inhibition of Chk2 alone may not be sufficient to produce a strong phenotype due to compensation by Chk1.[9] Consider co-treatment with a Chk1 inhibitor to investigate this possibility. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Inhibitor Concentration | Prepare a master mix of the media containing this compound to add to all relevant wells, ensuring a consistent final concentration. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Culture Variability | Ensure consistency in cell seeding density, passage number, and overall cell health. Differences in these factors can significantly impact the cellular response to inhibitors. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS to maintain humidity. |
| Precipitation of the Inhibitor | Visually inspect your culture medium after adding this compound for any signs of precipitation. If precipitation occurs, you may need to lower the concentration or adjust your dilution method.[5] |
Quantitative Data Summary
Note: As specific data for this compound is limited, the following tables provide example data for other well-characterized selective Chk2 inhibitors to serve as a reference.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Chk2 Inhibitors
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Reference |
| BML-277 | 15 | >10,000 | >667 | |
| CCT241533 | 3 | >1,000 | >333 | [10] |
Table 2: Cellular Activity of a Selective Chk2 Inhibitor (CCT241533)
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HT-29 (colon) | Western Blot | Inhibition of S516 autophosphorylation | ~0.25 | [10] |
| MCF7 (breast) | Western Blot | Inhibition of HDMX degradation | ~1 | [10] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Chk2 (p-Chk2)
-
Cell Lysis: After treatment with this compound and/or a DNA-damaging agent, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., p-Chk2 Thr68 or p-Chk2 Ser516) overnight at 4°C. Also, probe a separate blot or strip the current one to assess total Chk2 levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound (and/or a DNA-damaging agent). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor suppressor CHK2: regulator of DNA damage response and mediator of chromosomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional Analysis Identifies Damaging CHEK2 Missense Variants Associated with Increased Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase 2 is required for efficient immunoglobulin diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
how to confirm Chk2-IN-2 activity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the cellular activity of Chk2 inhibitors, with a focus on providing representative experimental data using the well-characterized inhibitor, Chk2 Inhibitor II (BML-277), as a proxy for Chk2-IN-2, for which detailed public data is limited.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Chk2 inhibitors like this compound?
Chk2 (Checkpoint kinase 2) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] When DNA double-strand breaks occur, Chk2 is activated by the ATM (ataxia-telangiectasia mutated) kinase through phosphorylation at Threonine 68 (Thr68).[1][3][4] This initial phosphorylation leads to Chk2 dimerization and subsequent autophosphorylation, resulting in its full activation.[3] Activated Chk2 then phosphorylates a variety of downstream proteins to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][2]
Chk2 inhibitors, such as this compound, are typically ATP-competitive molecules that bind to the ATP-binding pocket of the Chk2 kinase domain, preventing it from phosphorylating its substrates.[3] By inhibiting Chk2 activity, these compounds can disrupt the cellular response to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]
Q2: How can I confirm that this compound is active in my cells?
To confirm the activity of this compound in a cellular context, you should assess its impact on the Chk2 signaling pathway. This is typically done by first inducing DNA damage to activate the pathway and then measuring the phosphorylation status of Chk2 and its key downstream targets. A successful inhibition will result in a decrease in the phosphorylation of these substrates.
Key experimental approaches include:
-
Western Blotting: To measure the phosphorylation levels of Chk2 (at autophosphorylation sites like Ser516) and its downstream targets (e.g., p53 at Ser20).[6][7][8]
-
Immunofluorescence: To visualize markers of DNA damage, such as γH2AX foci, which may be modulated by Chk2 inhibition.[7]
-
Cell Cycle Analysis: To determine if the inhibitor can abrogate DNA damage-induced cell cycle arrest.[8][9]
Experimental Protocols & Troubleshooting
Primary Assay: Western Blot for Chk2 Pathway Activation
This is the most direct method to confirm the on-target activity of your Chk2 inhibitor. The principle is to induce DNA damage, which activates Chk2, and then treat the cells with this compound to see if it blocks the downstream signaling events.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound activity via Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed your chosen cell line (e.g., U2OS, MCF-7) and grow to 70-80% confluency.
-
Induce DNA damage. For example, treat with etoposide (10-20 µM) for 1-2 hours or irradiate (5-10 Gy) and allow cells to recover for 1 hour.
-
Pre-incubate cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours prior to and during the DNA damage treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Expected Results & Interpretation:
Upon DNA damage, you should observe a significant increase in the phosphorylation of Chk2 (Ser516) and p53 (Ser20) in the vehicle-treated cells. In cells treated with an effective concentration of this compound, this damage-induced phosphorylation should be substantially reduced, while the total protein levels of Chk2 and p53 remain unchanged.
Quantitative Data (Representative)
The following table shows representative IC50 values for the well-characterized Chk2 Inhibitor II (BML-277). This data can serve as a benchmark for what to expect from a potent and selective Chk2 inhibitor.
| Inhibitor | Target | IC50 | Selectivity | Reference(s) |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 nM | ~1,000-fold vs. Cdk1/B and CK1 | [11] |
| Cdk1/B | 12 µM | |||
| CK1 | 17 µM |
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Solution |
| No induction of p-Chk2 or p-p53 with DNA damage | Ineffective DNA damaging agent. | Confirm the activity of your DNA damaging agent. Run a time-course and dose-response experiment to find the optimal conditions. |
| Low endogenous Chk2 expression in the cell line. | Choose a cell line known to have a robust DNA damage response and high Chk2 expression (e.g., U2OS, MCF-7). | |
| Inhibitor shows no effect | Inhibitor concentration is too low. | Perform a dose-response experiment with this compound. Start with a range from low nM to high µM. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with the inhibitor to 2-4 hours before adding the DNA damaging agent. | |
| Inhibitor degradation. | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High background on the blot | Blocking is insufficient. | Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can interfere with phospho-antibody detection.[12] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal dilution. |
Secondary Assays for Functional Outcomes
Confirming that this compound blocks the Chk2 pathway biochemically is the first step. The following assays can help determine the functional consequences of this inhibition in your cells.
Cell Cycle Analysis
Q: How does Chk2 inhibition affect the cell cycle after DNA damage?
DNA damage typically induces cell cycle arrest, particularly at the G1/S and G2/M checkpoints, to allow time for DNA repair.[7][9] Chk2 plays a significant role in mediating this arrest.[9] By inhibiting Chk2, this compound may prevent or weaken this arrest, causing cells with damaged DNA to proceed through the cell cycle. This can be measured by flow cytometry.
Protocol Outline:
-
Seed cells and synchronize them if desired (e.g., using a double thymidine (B127349) block for G1/S).
-
Treat cells with a DNA damaging agent (e.g., doxorubicin, etoposide) in the presence or absence of this compound for a relevant period (e.g., 16-24 hours).
-
Harvest cells, fix them in ethanol, and stain the DNA with propidium (B1200493) iodide (PI) or a similar dye.
-
Analyze the cell cycle distribution by flow cytometry.
Expected Results:
DNA damage should cause an accumulation of cells in the G1 or G2/M phase. Treatment with an effective dose of this compound is expected to reduce the proportion of cells arrested in these phases, indicating a bypass of the checkpoint.
Quantitative Data (Representative)
The table below summarizes the expected effects of Chk2 inhibition on cell cycle distribution in response to DNA damage.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference(s) |
| Breast Epithelial | DMSO (Control) | ~55% | ~25% | ~20% | [9] |
| Chk2 Inhibitor | ~55% | ↓ (~15%) | ↑ (~30%) | [9] | |
| Doxorubicin (DNA Damage) | ↑ (~65%) | ↓ (~10%) | ↑ (~25%) | [9] | |
| Doxorubicin + Chk2 Inhibitor | ↓ (~50%) | ~15% | ↓ (~35%) | [9] |
Note: The specific effects can be cell-type dependent.
Immunofluorescence for γH2AX Foci
Q: What is the role of γH2AX and how can I use it to assess this compound activity?
γH2AX is the phosphorylated form of the histone variant H2AX and is a sensitive marker for DNA double-strand breaks.[7] While Chk2 does not directly phosphorylate H2AX (this is primarily done by ATM, ATR, and DNA-PK), the overall cellular response to DNA damage, including the resolution of these breaks, is orchestrated by the DDR network in which Chk2 is a key player. Observing the formation and resolution of γH2AX foci can provide insights into the overall effect of Chk2 inhibition on the DNA damage response.
Protocol Outline:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat with a DNA damaging agent +/- this compound.
-
Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.[13]
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the number of foci per nucleus.[13]
Expected Results:
After DNA damage, you will see a rapid increase in the number of distinct nuclear γH2AX foci. The effect of a Chk2 inhibitor on this process can be complex. It may alter the kinetics of foci formation or resolution. For example, by disrupting the DNA damage checkpoint, the inhibitor might lead to cells with unresolved damage (persistent foci) entering mitosis, which can lead to cell death.
Troubleshooting Guide: Immunofluorescence
| Problem | Possible Cause | Solution |
| No/Weak γH2AX signal | Ineffective DNA damage. | Check the dose and timing of your DNA damaging agent. Use a positive control. |
| Poor primary antibody performance. | Use a validated anti-γH2AX antibody at the recommended dilution. | |
| High background fluorescence | Inadequate blocking. | Increase blocking time to 1 hour and ensure the blocking buffer is fresh. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control to check for non-specific binding. | |
| Difficulty in quantifying foci | Foci are too dense or overlapping. | Reduce the dose of the DNA damaging agent or analyze cells at an earlier time point. |
| Poor image quality. | Optimize microscope settings (exposure time, laser power) to avoid saturation and photobleaching. |
Signaling Pathway and Logic Diagrams
Chk2 Signaling Pathway
Caption: Chk2 activation by DNA damage and its inhibition by this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage-activated kinase Chk2 is independent of proliferation or differentiation yet correlates with tissue biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell cycle-dependent localization of CHK2 at centrosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
Technical Support Center: Mitigating Chk2-IN-X Degradation in Long-Term Experiments
Welcome to the technical support center for Chk2-IN-X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential degradation of Chk2-IN-X during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My Chk2-IN-X stock solution has changed color. What does this indicate?
A1: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen Chk2-IN-X stock solution upon thawing. How can I prevent this?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1][2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of Chk2-IN-X?
A3: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: I suspect Chk2-IN-X is degrading in my cell culture medium. How can I confirm this?
A4: Degradation in assay medium can lead to a loss of potency and inaccurate results.[2] To confirm degradation, you can perform a time-course experiment by measuring the activity of the inhibitor at different time points after its addition to the medium. A decrease in activity over time suggests instability.[2]
Troubleshooting Guide: Inconsistent Experimental Results and Loss of Activity
This guide addresses the common problem of inconsistent experimental results, which can arise from the degradation of Chk2-IN-X in solution.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation in cell culture medium | - Inherently unstable in aqueous solutions at 37°C.- Reaction with media components (e.g., amino acids, vitamins).[3]- Unstable media pH.[3] | - Assess stability in a simpler buffer (e.g., PBS) at 37°C.- Test stability in media with and without serum.[3]- Analyze stability in different types of cell culture media.- Ensure the pH of the media is stable throughout the experiment.[3] |
| High variability between replicates | - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., HPLC-MS).- Incomplete solubilization of the compound.[3] | - Ensure precise and consistent timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the compound in the stock solution and media. |
| Compound disappearing from media without detectable degradation products | - Binding to plasticware (e.g., cell culture plates, pipette tips).[3]- Rapid internalization by cells.[3] | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding.- Analyze cell lysates to determine the extent of cellular uptake. |
Chk2 Signaling Pathway
The checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase involved in the DNA damage response.[4][5] Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase.[4][6] Activated Chk2 then phosphorylates several downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[7][8]
Caption: Simplified diagram of the Chk2 signaling pathway.
Experimental Protocols
Protocol 1: Assessing the Stability of Chk2-IN-X in Solution
Objective: To determine the chemical stability of Chk2-IN-X in a specific solvent or buffer over time.
Materials:
-
Chk2-IN-X
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Incubator at 37°C
-
Low-protein-binding tubes
Procedure:
-
Prepare Stock Solution: Prepare a fresh 10 mM stock solution of Chk2-IN-X in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the desired buffer or cell culture medium to the final working concentration (e.g., 10 µM).
-
Time Points: Aliquot the working solution into separate low-protein-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes at 37°C.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to stop any further degradation. The T=0 sample should be frozen immediately after preparation.
-
HPLC Analysis: After collecting all time points, thaw the samples and analyze the concentration of the parent Chk2-IN-X compound by HPLC.
-
Data Analysis: Plot the percentage of the remaining Chk2-IN-X against time to determine its stability profile.
Protocol 2: Troubleshooting Workflow for Compound Degradation
This workflow provides a systematic approach to identifying the cause of Chk2-IN-X degradation.
Caption: A flowchart for troubleshooting Chk2-IN-X degradation.
Quantitative Data Summary
| Parameter | Condition A: Standard Protocol | Condition B: Modified Protocol (e.g., fresh media daily) |
| Chk2-IN-X Half-life (t½) in media at 37°C | Hypothetical Value: 12 hours | Hypothetical Value: 36 hours |
| IC50 after 24h pre-incubation | Hypothetical Value: 500 nM | Hypothetical Value: 150 nM |
| IC50 after 48h pre-incubation | Hypothetical Value: >1000 nM | Hypothetical Value: 250 nM |
| Endpoint Assay Readout (% of control) | Hypothetical Value: 60% | Hypothetical Value: 30% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CHEK2 - Wikipedia [en.wikipedia.org]
- 5. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
This technical support guide provides information on the potential off-target effects of Chk2 inhibitors, using the well-characterized inhibitor CCT241533 as a case study. This document is intended for researchers, scientists, and drug development professionals to troubleshoot and interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: My experiments with a Chk2 inhibitor are showing unexpected phenotypes. Could this be due to off-target effects?
A1: Yes, unexpected cellular responses are often a key indicator of off-target activity. While a Chk2 inhibitor is designed to target Chk2, it may also interact with other kinases, leading to unintended biological consequences. It is crucial to assess the selectivity profile of your specific inhibitor.
Q2: How can I determine if the observed effects are from on-target Chk2 inhibition or off-target interactions?
A2: To differentiate between on- and off-target effects, consider the following approaches:
-
Use a structurally different Chk2 inhibitor: If a different inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
siRNA/shRNA or CRISPR/Cas9-mediated knockdown of Chk2: This genetic approach specifically reduces Chk2 protein levels. If the phenotype is replicated, it confirms an on-target effect.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of Chk2 should reverse the observed phenotype if it is on-target.
-
Kinase selectivity profiling: Test your inhibitor against a broad panel of kinases to identify potential off-target interactions.
Q3: Where can I find data on the selectivity of Chk2 inhibitors?
A3: Kinase inhibitor selectivity data is often available in the primary scientific literature describing the discovery and characterization of the compound. Databases such as the Chemical Probes Portal and vendor websites (e.g., MedChemExpress, Cayman Chemical) also provide selectivity information for many commercially available inhibitors.[1]
Off-Target Profile of CCT241533 (A Chk2 Inhibitor)
To illustrate the importance of understanding off-target effects, the following table summarizes the kinase selectivity profile of CCT241533, a potent Chk2 inhibitor. The data is derived from a screen of 85 different kinases at a 1 µM concentration of the inhibitor.[2]
| Kinase Target | Family | % Inhibition at 1 µM | On-Target/Off-Target |
| Chk2 | CAMK | 100 | On-Target |
| PHK | CAMK | >80 | Off-Target |
| MARK3 | CAMK | >80 | Off-Target |
| GCK | Other | >80 | Off-Target |
| MLK1 | STE | >80 | Off-Target |
| Chk1 | CAMK | 20 | Off-Target |
| ... (other 79 kinases) | ... | <20 | Off-Target |
This table is a summary based on the findings that four other kinases showed greater than 80% inhibition in a panel of 85 kinases.[2]
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the Chk2 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: General experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)
This protocol describes a standard method for determining the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant Chk2 kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4)
-
Substrate peptide or protein (e.g., Histone H1)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ("cold") ATP
-
Test inhibitor (e.g., CCT241533) dissolved in DMSO
-
96-well reaction plate
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase reaction buffer, purified Chk2 kinase, and the substrate.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (background).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to each well. The final ATP concentration should be close to the Km value for the kinase, if known.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Assay for Chk2 Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block Chk2 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide)
-
Test inhibitor (e.g., CCT241533) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Chk2 (e.g., Thr68 or Ser516), anti-total Chk2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to approximately 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the Chk2 inhibitor or DMSO vehicle control for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., etoposide) to the cells and incubate for a specified time (e.g., 1-4 hours) to activate the Chk2 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total Chk2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Chk2 and total Chk2. Normalize the phospho-Chk2 signal to the total Chk2 signal. Determine the concentration-dependent inhibition of Chk2 phosphorylation by the test compound.
References
dealing with batch-to-batch variability of Chk2-IN-2
Welcome to the technical support center for Chk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly batch-to-batch variability, during experiments with this Chk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
A1: this compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1][2] Due to the limited publicly available data for this compound, we will reference data from a well-characterized Chk2 inhibitor, BML-277 (also known as Chk2 Inhibitor II), as a guideline. The potency of your specific batch of this compound should be independently verified. For BML-277, the reported half-maximal inhibitory concentration (IC50) in biochemical assays is approximately 15 nM.[3][4][5]
Q2: I am observing a different IC50 value than expected. What are the potential causes?
A2: Discrepancies in IC50 values are a common challenge and can be attributed to several factors:
-
Batch-to-Batch Variability: This is a primary concern for research compounds. Differences in synthesis, purification, and the presence of impurities can significantly alter the potency of different batches. It is crucial to qualify each new lot.
-
Assay Conditions: IC50 values are highly dependent on the experimental setup. Variations in enzyme concentration, substrate concentration (including ATP in kinase assays), incubation time, and the detection method used can all influence the measured potency.
-
Compound Solubility and Stability: Poor solubility can lead to an overestimation of the IC50 value. Ensure the compound is fully dissolved. Degradation of the compound over time, even when stored, can also lead to reduced potency.
Q3: My experimental results are inconsistent between experiments. What are the likely causes?
A3: Inconsistent results can arise from several sources:
-
This compound Batch Variability: As mentioned, this is a significant factor.
-
Reagent Consistency: Ensure all other reagents, such as cell culture media, cytokines, and antibodies, are from consistent lots and stored under appropriate conditions.
-
Cellular Factors: The passage number, density, and overall health of your cells can significantly impact experimental outcomes.
-
Experimental Execution: Minor variations in technical execution, such as incubation times, pipetting accuracy, and washing steps, can introduce significant variability.
Q4: How should I prepare and store this compound?
A4: For the representative Chk2 inhibitor BML-277, a stock solution can be prepared in DMSO at a concentration of 5 mg/mL.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months. Before use, thaw the aliquot and ensure the inhibitor is fully dissolved.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your results, a systematic approach to qualify a new batch is essential.
Step 1: Initial Quality Control Checks
-
Certificate of Analysis (CoA): Always request a detailed CoA from your supplier for each new batch. This document should provide information on purity (e.g., by HPLC), identity (e.g., by mass spectrometry and NMR), and may sometimes include biological activity data.
-
Solubility Test: Visually inspect the solubility of the new batch in your chosen solvent (e.g., DMSO) at the desired stock concentration. Any difficulty in dissolving the compound compared to a previous batch could indicate an issue.
Step 2: Head-to-Head Comparison with a Trusted Batch
The most reliable way to assess a new batch is to perform a direct comparison with a previous batch that yielded consistent results.
-
Experimental Setup: Run a dose-response experiment comparing the old and new batches in the same assay, on the same day, using the same reagents and cell passages.
-
Data Analysis: Compare the IC50 curves and maximum inhibition levels. A significant shift in the IC50 value or a lower maximum effect would indicate a difference in potency.
Step 3: Independent Potency Determination
If a trusted batch is unavailable, you must independently determine the potency of the new batch.
-
Biochemical Assay: A cell-free enzymatic assay is the most direct way to measure the inhibitory activity of your compound on purified Chk2 protein. This will help differentiate between issues with the compound itself and cellular effects.
-
Cellular On-Target Assay: Use a downstream signaling readout in a relevant cell line to confirm on-target activity. For Chk2, a western blot for phosphorylated Chk2 (p-Chk2) at Threonine 68 or a downstream target is a suitable assay.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for the representative Chk2 inhibitor, BML-277. Note: These values should be used as a guideline, and the specific characteristics of your this compound batch should be determined experimentally.
| Parameter | Value | Source |
| Biochemical IC50 | 15 nM | [3][4][5] |
| Solubility | 5 mg/mL in DMSO | [5] |
| Storage | Store stock solutions at -20°C for up to 6 months | Inferred from general lab practice |
| Purity (Typical) | ≥95% (HPLC) | [5] |
Experimental Protocols
Chk2 Enzymatic Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is designed to determine the biochemical IC50 of this compound.[7][8]
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (new and/or trusted batch)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Typically, this would be a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted this compound or DMSO control.
-
10 µL of a master mix containing kinase assay buffer, ATP (at or near the Km for Chk2), and Chk2 substrate.
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of diluted Chk2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This protocol is designed to confirm that this compound inhibits Chk2 activity within a cellular context by measuring the phosphorylation of Chk2.[6]
Materials:
-
A relevant cell line (e.g., a cancer cell line with an intact DNA damage response pathway).
-
Complete cell culture medium.
-
DNA damaging agent (e.g., Etoposide or Doxorubicin).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-Chk2 (Thr68) and anti-total Chk2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (and/or a trusted batch) for 1-2 hours. Include a DMSO vehicle control.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide) for 1-2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Chk2 (Thr68) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total Chk2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-Chk2 and normalize them to the total Chk2 signal. Compare the level of p-Chk2 inhibition across the different concentrations of the new and old batches of this compound.
Visualizations
References
- 1. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Chk2 ubiquitination and signaling through autophosphorylation of serine 379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥95% (HPLC), Chk2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Chk2-IN-2
Welcome to the technical support center for Chk2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and answer frequently asked questions regarding the use of this compound, a selective inhibitor of Checkpoint Kinase 2 (Chk2).
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
If you are not observing the expected biological effect after treating your cells with this compound, consider the following potential causes and solutions.
Potential Cause & Troubleshooting Steps:
-
Inhibitor Integrity and Activity:
-
Storage: Confirm that this compound has been stored at the recommended -20°C and protected from light and multiple freeze-thaw cycles.
-
Working Concentration: The effective concentration is cell-line dependent. It is crucial to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific experimental model.
-
-
Experimental Conditions:
-
Pre-incubation Time: The inhibitor requires sufficient time to enter the cells and bind to Chk2 before the DNA damage stimulus. A pre-incubation period of 1-2 hours is standard, but this may need optimization for your specific cell line and experimental setup.
-
Cellular Context: The Chk2 pathway may not be the primary driver of the phenotype you are measuring in your specific cell line or under your experimental conditions. Consider that in some p53-deficient cells, Chk2 inhibition might have a more pronounced effect on cell cycle checkpoints.[3]
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the changes induced by Chk2 inhibition. Ensure your assay is validated and has a sufficient dynamic range.
-
-
Verification of Target Engagement:
-
The most direct way to confirm that this compound is working is to assess the phosphorylation status of Chk2 and its downstream targets via Western blot.
-
Chk2 Autophosphorylation: Upon activation by a DNA damaging agent (e.g., etoposide (B1684455), doxorubicin, or ionizing radiation), Chk2 autophosphorylates at sites like Serine 516.[3][4] A successful inhibition by this compound should reduce this phosphorylation.
-
Downstream Substrates: Assess the phosphorylation of known Chk2 substrates. A reduction in the phosphorylation of these targets following DNA damage in the presence of the inhibitor indicates successful target engagement. Key substrates include:
-
Issue 2: High cell toxicity or off-target effects observed.
If you are observing significant cell death or unexpected phenotypes that may be due to off-target effects, consider the following.
Potential Cause & Troubleshooting Steps:
-
Inhibitor Concentration: The concentration of this compound may be too high, leading to non-specific effects.
-
Action: Perform a dose-response curve to identify the lowest effective concentration that inhibits Chk2 without causing excessive toxicity. Compare the observed toxicity with the IC50 for Chk2 inhibition. For instance, Chk2 Inhibitor II has an in vitro IC50 of 15 nM, but is used in cell-based assays in the micromolar range (e.g., 0.64 to 2.5 µM).[1][5]
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Action: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.1% to avoid solvent-induced toxicity. Always include a vehicle-only (e.g., DMSO-only) control in your experiments.
-
-
Off-Target Kinase Inhibition: Although described as selective, this compound might inhibit other kinases at higher concentrations. Many Chk2 inhibitors also show some activity against the structurally similar Chk1 kinase.
-
Action: If possible, test the effect of the inhibitor on the phosphorylation of key substrates of other potentially inhibited kinases (e.g., Chk1). Cross-validating your results with a structurally different Chk2 inhibitor or with genetic approaches like siRNA-mediated knockdown of Chk2 can help confirm that the observed phenotype is due to on-target inhibition.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chk2 inhibitors? Chk2 inhibitors, like this compound, are typically small molecules that block the activity of the Chk2 kinase.[10][11] Many, like the well-characterized Chk2 Inhibitor II, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[1][2] This disrupts the cellular response to DNA damage, potentially leading to failed cell cycle arrest and increased apoptosis in cancer cells, especially when combined with DNA-damaging agents.[11]
Q2: How should I prepare and store my this compound? this compound should be stored as a solid at -20°C.[12] For use, prepare a concentrated stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What are the key downstream markers to verify the effect of this compound? To confirm the efficacy of your inhibitor, you should probe for the phosphorylated forms of key Chk2 substrates after inducing DNA damage. The most common and reliable markers are:
-
Phospho-Chk2 (Thr68): This is an upstream phosphorylation site by ATM, indicating activation of the pathway. While the inhibitor won't block this, it's a good control to show the pathway is induced.[13][14]
-
Phospho-Chk2 (Ser516): This is an autophosphorylation site, and its reduction is a direct marker of Chk2 kinase inhibition.[4]
-
Phospho-p53 (Ser20): A key downstream target involved in apoptosis and cell cycle arrest.[6][7]
-
Phospho-Cdc25A/C: Key regulators of cell cycle progression.[6]
Q4: Will this compound treatment reduce total Chk2 protein levels? No, an inhibitor of kinase activity like this compound is not expected to affect the expression level or stability of the total Chk2 protein.[15] Its function is to inhibit the kinase activity of Chk2. Therefore, you should not expect to see a decrease in the band corresponding to total Chk2 on your Western blot. You should assess the phosphorylation status of its targets.
Data Presentation
Table 1: Physicochemical Properties of Chk2 Inhibitors
| Property | This compound | Chk2 Inhibitor II (BML-277) |
| Molecular Formula | C₂₀H₁₉F₅N₈O | C₂₀H₁₄ClN₃O₂ |
| Molecular Weight | 482.41 g/mol | 363.80 g/mol |
| CAS Number | 2984543-29-3 | 516480-79-8 |
| Storage | -20°C | 2-8°C |
| Solubility | Not specified | DMSO: 5-20 mg/mL |
Data compiled from various supplier datasheets.[1][2][10][12]
Table 2: In Vitro Potency of Representative Chk2 Inhibitors
| Inhibitor | Target | IC₅₀ | Kᵢ | Selectivity |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 nM | 37 nM | ~1000-fold vs Cdk1/B and CK1 |
| PV1115 | Chk2 | 0.14 nM | - | >100 µM for Chk1 |
| PV976 | Chk2 | 69.60 nM | - | >100 µM for Chk1 |
| PV788 | Chk2 | 1.36 nM | - | >100 µM for Chk1 |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) values indicate the potency of the inhibitor. Lower values indicate higher potency. Data from Sigma-Aldrich and Lountos et al., 2011.[1][16]
Experimental Protocols
Key Experiment: Western Blot Analysis of Chk2 Inhibition
This protocol describes how to verify the activity of this compound by monitoring the phosphorylation of Chk2 itself and its downstream target p53.
1. Cell Culture and Treatment: a. Plate your cells (e.g., HeLa, MCF-7) and grow them to 70-80% confluency. b. Pre-treat the cells with your desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. c. Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM etoposide for 2 hours, or 10 Gy ionizing radiation and harvest after 1 hour). d. Include the following controls: Untreated, Vehicle + DNA damage, this compound only. e. Harvest cells at the desired time point.
2. Protein Extraction: a. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial for preserving phosphorylation states.[17] c. Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (typically 20-40 µg per lane). b. Denature proteins by boiling in Laemmli sample buffer. c. Separate proteins on an SDS-PAGE gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk2 (Thr68), anti-phospho-p53 (Ser20), anti-total Chk2, anti-total p53, or a loading control like β-actin) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: In the "Vehicle + DNA damage" sample, you should see a strong signal for phospho-Chk2 and phospho-p53. In the "this compound + DNA damage" sample, the signal for phospho-p53 (Ser20) should be significantly reduced, indicating successful inhibition of Chk2 activity. Total Chk2 and total p53 levels should remain relatively unchanged by the inhibitor itself.
Visualizations
Caption: The ATM-Chk2 signaling pathway in the DNA damage response.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. ≥95% (HPLC), Chk2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Phospho-Chk2 (Thr68) (C13C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CHK2 stability is regulated by the E3 ubiquitin ligase SIAH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Chk2-IN-2 in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Chk2-IN-2, a selective inhibitor of Checkpoint Kinase 2. The information is tailored for scientists and drug development professionals encountering challenges with resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by the ATM kinase.[1][2] Activated Chk2 then phosphorylates several downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2] By inhibiting Chk2, this compound can prevent these downstream signaling events, which is particularly effective in sensitizing cancer cells to DNA-damaging agents.
Q2: We are observing a diminished effect of this compound in our long-term cell culture experiments. What could be the cause?
A2: A diminished effect of a kinase inhibitor over time can be due to several factors. One possibility is the development of acquired resistance in the cell line. This can occur through various mechanisms, such as mutations in the Chk2 protein that prevent inhibitor binding, upregulation of alternative signaling pathways that bypass the need for Chk2, or increased expression of drug efflux pumps that remove the inhibitor from the cell. It is also possible that the compound is not stable in the culture medium over extended periods. We recommend performing regular checks for mycoplasma contamination, as this can also alter cellular responses to drugs.
Q3: Can this compound be used in combination with other therapies to enhance its efficacy?
A3: Yes, combining Chk2 inhibitors with other anti-cancer agents is a promising strategy.[2][3] Chk2 inhibitors have been shown to potentiate the effects of DNA-damaging chemotherapeutics (e.g., gemcitabine, cisplatin) and PARP inhibitors.[4][5] The rationale is that by inhibiting the DNA damage checkpoint, Chk2 inhibitors prevent cancer cells from repairing the DNA damage induced by these agents, leading to increased cell death.[1]
Q4: Are there known mutations in the CHEK2 gene that can confer resistance to inhibitors?
A4: While specific resistance-conferring mutations for this compound have not been documented in the literature, mutations in the CHEK2 gene have been linked to resistance to other chemotherapeutic agents. For example, the CHEK2 Y390C mutation has been shown to induce resistance to cisplatin (B142131) in triple-negative breast cancer cells.[6][7] It is plausible that mutations in the ATP-binding pocket of Chk2 could reduce the binding affinity of this compound, thereby conferring resistance.
Troubleshooting Guide
This guide addresses common issues researchers may face when using this compound, particularly in cell lines that show reduced sensitivity.
| Issue | Possible Cause | Recommended Action |
| Reduced or no inhibition of Chk2 activity (assessed by p-Chk2 levels) | 1. Suboptimal inhibitor concentration: The IC50 can vary between cell lines. 2. Inhibitor instability: this compound may be unstable in your specific cell culture medium or conditions. 3. High cell density: A high density of cells can reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response experiment to determine the optimal IC50 in your cell line. 2. Prepare fresh stock solutions and add the inhibitor to the culture medium immediately before use. Consider a time-course experiment to assess inhibitor stability. 3. Optimize cell seeding density to ensure consistent and effective inhibitor concentration. |
| Cell line shows intrinsic or acquired resistance to this compound | 1. Mutation in the Chk2 kinase domain: A mutation may prevent the inhibitor from binding to its target. 2. Upregulation of bypass pathways: Cells may have activated alternative signaling pathways to compensate for Chk2 inhibition. 3. Increased drug efflux: Overexpression of ABC transporters can pump the inhibitor out of the cells. | 1. Sequence the CHEK2 gene in your resistant cell line to check for mutations in the kinase domain. 2. Use pathway analysis tools (e.g., phosphoproteomics) to identify upregulated pathways. Consider co-treatment with an inhibitor targeting the identified bypass pathway. 3. Treat with a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect drug response. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or storage of the inhibitor. | 1. Use cells within a consistent range of passage numbers and ensure consistent seeding density and growth phase at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Data Presentation
The following tables provide representative IC50 values for selective Chk2 inhibitors in various cancer cell lines. Note that specific IC50 values for this compound are not yet widely published; these values are for other potent Chk2 inhibitors and serve as a reference.
Table 1: In Vitro Kinase Inhibitory Activity of Selective Chk2 Inhibitors
| Compound | Chk2 IC50 (nM) | Chk1 IC50 (nM) |
| CCT241533 | 3 | >10,000 |
| BML-277 (Chk2 Inhibitor II) | 15 | >10,000 |
| Isobavachalcone | 3,500 | Not Inhibited |
Data compiled from multiple sources.[7][8][9]
Table 2: Cellular Growth Inhibition (GI50) of a Selective Chk2 Inhibitor (CCT241533)
| Cell Line | Cancer Type | p53 Status | GI50 (µM) |
| HT-29 | Colon | Mutant | 1.7 |
| HeLa | Cervical | Wild-type (inactive) | 2.2 |
| MCF-7 | Breast | Wild-type | 5.1 |
Data from a study on CCT241533.[7]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Chk2 (Thr68)
Objective: To assess the inhibitory activity of this compound by measuring the phosphorylation of Chk2 at Threonine 68.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68) and anti-total Chk2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., treatment with a DNA-damaging agent like etoposide) and a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total Chk2 for loading control.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[3][4][8][10][11]
Protocol 3: Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Trypsinize and count the cells.
-
Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium. The number of cells plated may need to be adjusted based on the expected toxicity of the treatment.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with fixing solution, and then stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.[1][6][12][13][14]
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay [en.bio-protocol.org]
Validation & Comparative
A Comparative Guide to Selective Chk2 Inhibitors: Chk2-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] In the event of double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to the phosphorylation of downstream targets that mediate cell cycle arrest, DNA repair, or apoptosis.[1][2] This central role in the DNA damage response (DDR) pathway has made Chk2 an attractive target for cancer therapy, with the aim of sensitizing cancer cells to genotoxic agents. This guide provides a comparative analysis of Chk2-IN-2 and other notable selective Chk2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of Chk2 Activation and Signaling
Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68).[3] This initial phosphorylation event triggers the dimerization of Chk2, leading to its full activation through autophosphorylation.[3] Activated Chk2 then phosphorylates a range of downstream substrates to elicit a cellular response. Key targets include p53, which can induce apoptosis or cell cycle arrest, and Cdc25 phosphatases (Cdc25A and Cdc25C), whose inhibition prevents cell cycle progression.[4]
Comparative Analysis of Selective Chk2 Inhibitors
A number of small molecule inhibitors have been developed to target Chk2. This section compares this compound with other well-characterized selective inhibitors, focusing on their potency and selectivity.
Data Presentation: Potency and Selectivity of Chk2 Inhibitors
The following table summarizes the in vitro potency (IC50) of selected Chk2 inhibitors against Chk2 and, where available, against the closely related kinase Chk1 to indicate selectivity.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | [Patent WO2023177233A1] |
| CCT241533 | 3 | 245 | ~82-fold | [5] |
| BML-277 (Chk2 Inhibitor II) | 15 | >15,000 | >1000-fold | [6] |
| AZD7762 | <10 | 5 | ~0.5-fold (equipotent) | [7][8] |
| PV1019 | 24 | 55,000 | ~2292-fold | [9][10] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
This compound is described as a selective inhibitor of Chk2 with potential anticancer activity, as detailed in the World Intellectual Property Organization patent WO2023177233A1. However, specific quantitative data on its potency (IC50) and selectivity profile from peer-reviewed literature are not yet publicly available, precluding a direct quantitative comparison in this guide.
CCT241533 is a highly potent Chk2 inhibitor with an IC50 of 3 nM.[5] It demonstrates good selectivity over Chk1 (approximately 82-fold).[5] A broader kinase screen revealed that at a concentration of 1 µM, CCT241533 inhibited only 4 other kinases out of 85 tested by more than 80%.[5]
BML-277 (Chk2 Inhibitor II) is another potent and highly selective Chk2 inhibitor, with a reported IC50 of 15 nM.[11] It exhibits excellent selectivity, being over 1000-fold more selective for Chk2 than for Chk1 and Cdk1/B.[6] A screening against a panel of 31 other kinases showed weak inhibition (<25% at 10 µM).
AZD7762 is a potent inhibitor of both Chk1 and Chk2, with IC50 values of 5 nM and <10 nM, respectively.[7][8] Due to its equipotent nature, it is often considered a dual Chk1/Chk2 inhibitor and may be useful in contexts where inhibition of both kinases is desired.
PV1019 is a potent and highly selective Chk2 inhibitor with a reported IC50 of 24 nM.[10] It displays remarkable selectivity against Chk1, with a reported IC50 of 55 µM, making it over 2000-fold more selective for Chk2.[9] In a panel of 53 kinases, only 13 showed some inhibition by PV1019, with IC50 values at least 75-fold greater than that for Chk2.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Chk2 inhibitors.
Biochemical Kinase Inhibition Assay (Example: TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of kinase inhibitors in a high-throughput format.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup : In a 384-well plate, add the diluted inhibitor. Subsequently, add a mixture of recombinant Chk2 enzyme and a fluorescently labeled substrate peptide.
-
Initiation and Incubation : Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for Chk2.[1] Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition : After a further incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).[12] The ratio of the acceptor to donor emission is calculated.
-
Data Analysis : Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Cellular Chk2 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block Chk2 activation in a cellular context.
Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., a human cancer cell line) and allow them to adhere. Pre-treat the cells with various concentrations of the Chk2 inhibitor for a specified time (e.g., 1 hour).
-
Induction of DNA Damage : Induce DNA damage to activate the ATM-Chk2 pathway. This can be achieved by treating the cells with a DNA-damaging agent such as etoposide (B1684455) or by exposing them to ionizing radiation.[5]
-
Cell Lysis : After a post-damage incubation period (e.g., 1-4 hours), wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection : Probe the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., at Ser516, a marker of autophosphorylation) and a primary antibody for total Chk2 as a loading control.[5][14]
-
Visualization and Quantification : Use a secondary antibody conjugated to horseradish peroxidase or a fluorescent dye for detection. Quantify the band intensities to determine the extent of inhibition of Chk2 autophosphorylation at different inhibitor concentrations.
Conclusion
The selection of a Chk2 inhibitor for research or therapeutic development depends on the specific requirements for potency and selectivity. While This compound is an emerging selective inhibitor, the lack of publicly available quantitative data currently limits its direct comparison. In contrast, inhibitors such as CCT241533 , BML-277 , and PV1019 are well-characterized, potent, and highly selective for Chk2 over Chk1, making them excellent tools for specifically probing Chk2 function. AZD7762 , with its dual activity against Chk1 and Chk2, offers a different pharmacological profile that may be advantageous in certain therapeutic strategies. This guide provides a foundation for researchers to make informed decisions based on the available experimental evidence. As more data on this compound becomes available, its position within this comparative landscape will become clearer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting chk2 kinase: molecular interaction maps and therapeutic rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chk2-IN-1 and Chk2 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent checkpoint kinase 2 (Chk2) inhibitors: Chk2-IN-1 and Chk2 Inhibitor II (also known as BML-277). This document summarizes their in vitro efficacy, selectivity, and cellular activities, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Introduction to Chk2 Inhibition
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activation of Chk2, primarily by ATM (ataxia-telangiectasia mutated) kinase in response to DNA double-strand breaks, triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[1][2] This central role in maintaining genomic integrity makes Chk2 an attractive target for cancer therapy. Inhibitors of Chk2 are being investigated for their potential to sensitize cancer cells to genotoxic agents and to protect normal tissues from the side effects of chemotherapy and radiation.[3]
Quantitative Efficacy and Selectivity
Both Chk2-IN-1 and Chk2 Inhibitor II are potent and selective inhibitors of Chk2. The following table summarizes their key quantitative metrics based on available in vitro kinase assays.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| Chk2-IN-1 | Chk2 | 13.5 nM | ~16-fold vs. Chk1 (IC50 = 220.4 nM) | [4] |
| Chk2 Inhibitor II (BML-277) | Chk2 | 15 nM | >1000-fold vs. Cdk1/B and CK1 | [5][6] |
Note: The IC50 values are from different studies and may not be directly comparable due to potential variations in experimental conditions.
Chk2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of intervention for inhibitors like Chk2-IN-1 and Chk2 Inhibitor II.
Caption: Simplified Chk2 signaling pathway upon DNA damage and the mechanism of action of Chk2 inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized based on standard practices and available information.
In Vitro Chk2 Kinase Assay (for IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Chk2 kinase activity.
Caption: General workflow for an in vitro Chk2 kinase inhibition assay.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP (at or near the Km concentration for Chk2)
-
Test inhibitors (Chk2-IN-1 or Chk2 Inhibitor II) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer.
-
Add the diluted inhibitors to the microplate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the recombinant Chk2 enzyme to each well (except the no-enzyme control) and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the Chk2 substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
-
Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo), which is inversely proportional to the remaining kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Apoptosis Assay (Radioprotection Effect)
This protocol outlines a general method to assess the ability of Chk2 inhibitors to protect cells from radiation-induced apoptosis.
Materials:
-
Human cell line (e.g., T-cells, fibroblasts)
-
Complete cell culture medium
-
Test inhibitors (Chk2-IN-1 or Chk2 Inhibitor II)
-
Ionizing radiation source (e.g., gamma irradiator)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Chk2 inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Expose the cells to a defined dose of ionizing radiation. Include a non-irradiated control group.
-
Return the cells to the incubator for a further incubation period (e.g., 24-48 hours) to allow for the induction of apoptosis.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Evaluate the radioprotective effect by comparing the percentage of apoptotic cells in the inhibitor-treated, irradiated groups to the vehicle-treated, irradiated group.
Concluding Remarks
Both Chk2-IN-1 and Chk2 Inhibitor II (BML-277) are highly potent inhibitors of Chk2 with comparable in vitro IC50 values. Chk2-IN-1 has demonstrated selectivity against the related kinase Chk1, while Chk2 Inhibitor II exhibits high selectivity against Cdk1/B and CK1. The choice between these inhibitors may depend on the specific experimental context, including the cell type and the potential for off-target effects related to the kinases they have been tested against. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in their biological activities. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions for the most accurate assessment of efficacy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
A Comparative Guide to Chk2 Inhibitors: CCT241533 vs. Other Preclinical Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CCT241533, a potent and selective Checkpoint Kinase 2 (Chk2) inhibitor, with other preclinical Chk2 inhibitors investigated in cancer cell lines. This document synthesizes available experimental data to aid in the selection and application of these molecules in cancer research.
Introduction to Chk2 Inhibition in Cancer
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1][2] Given its central role in the DNA damage response (DDR) pathway, inhibiting Chk2 has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents and exploit existing defects in other DNA repair pathways.[2][3]
Overview of Compared Chk2 Inhibitors
This guide focuses on a comparative analysis of CCT241533 against other notable preclinical Chk2 inhibitors. Due to the lack of specific public data for a compound named "Chk2-IN-2," this guide will instead draw comparisons with Isobavachalcone (IBC), a natural product identified as a Chk2 inhibitor, and will include data on other relevant inhibitors where applicable.
CCT241533 is a highly potent and selective, ATP-competitive inhibitor of Chk2.[4] It has been extensively characterized and shown to effectively block Chk2 activity in various human tumor cell lines.[4][5]
Isobavachalcone (IBC) is a natural compound isolated from Psoralea corylifolia that has been identified as an inhibitor of Chk2.[6] It has been shown to interfere with DNA double-strand break repair and synergistically inhibit cancer cell proliferation when combined with agents that induce replication stress.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for CCT241533 and Isobavachalcone, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action |
| CCT241533 | Chk2 | 3 nM[4][7] | ATP-competitive[4] |
| Isobavachalcone (IBC) | Chk2 | 3.5 µM[6] | Not specified |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Notes |
| CCT241533 | HT-29 (colorectal) | SRB | 1.7 µM[7] | Growth Inhibition |
| HeLa (cervical) | SRB | 2.2 µM[7] | Growth Inhibition | |
| MCF-7 (breast) | SRB | 5.1 µM[7] | Growth Inhibition | |
| Isobavachalcone (IBC) | MCF-7 (breast) | Cell Viability | ~15 µM[6] | - |
| A549 (lung) | Cell Viability | ~20 µM[6] | - | |
| U2OS (osteosarcoma) | Cell Viability | ~15 µM[6] | - |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
In response to DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM kinase.[5] ATM then phosphorylates Chk2 at threonine 68 (T68), leading to Chk2 dimerization and autophosphorylation, resulting in its full activation.[3][5] Activated Chk2 proceeds to phosphorylate a range of downstream targets to mediate cellular outcomes such as cell cycle arrest and apoptosis.[8] Key substrates include Cdc25A and p53.[8][9]
Caption: Simplified Chk2 signaling pathway upon DNA damage and points of intervention by inhibitors.
Experimental Workflow: Assessing Chk2 Inhibition in Cancer Cells
A typical workflow to evaluate the efficacy of Chk2 inhibitors in cancer cell lines involves a series of in vitro assays. This process generally starts with determining the growth inhibitory effects of the compound, followed by mechanistic studies to confirm on-target activity.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Chk2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the precise targeting of protein kinases is paramount. Checkpoint kinase 2 (Chk2) has emerged as a significant target in oncology due to its central role in the DNA damage response pathway. This guide provides a detailed comparison of the selectivity profile of the potent Chk2 inhibitor, CCT241533, against other representative Chk2 inhibitors, supported by experimental data and protocols.
Kinase Inhibition Profile: A Comparative Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. The following tables summarize the inhibitory activity of CCT241533 and other Chk2 inhibitors against Chk2 and a panel of other kinases.
Table 1: Potency and Selectivity of CCT241533
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. Chk1 (fold) |
| Chk2 | 3 [1][2][3][4] | 1.16 [1][2][5] | 82x |
| Chk1 | 245[2] | - | - |
Table 2: Cross-Reactivity Profile of CCT241533 against a Panel of 85 Kinases
Data represents percentage inhibition at a 1 µM concentration of CCT241533.
| Kinase | % Inhibition |
| Chk2 | >95% |
| PHK | >80%[2] |
| MARK3 | >80%[2] |
| GCK | >80%[2] |
| MLK1 | >80%[2] |
| Other 80 kinases | Minimal cross-reactivity[2][3] |
Table 3: Comparative Selectivity of Various Chk2 Inhibitors
| Inhibitor | Chk2 IC50/Kd | Chk1 IC50/Kd | Key Off-Targets (if reported) |
| CCT241533 | 3 nM (IC50)[1][2][3][4] | 245 nM (IC50)[2] | PHK, MARK3, GCK, MLK1[2] |
| PV1019 | 260 nM (IC50)[6] | 55,000 nM (IC50)[6] | Not extensively reported |
| ART-446 | 120 nM (Kd)[7] | 810 nM (Kd)[7] | IRAK3, DLK, RIPK4, PI3K3CG, MKNK2[7] |
| AZD7762 | Equipotent | Equipotent | Broad off-target activity[6] |
The Chk2 Signaling Pathway in DNA Damage Response
Chk2 is a serine/threonine kinase that functions as a critical transducer in the DNA damage signaling network.[8] Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at threonine 68.[8][9] This phosphorylation event triggers Chk2 dimerization and full activation through autophosphorylation.[8] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[8][10] Key substrates of Chk2 include the Cdc25 phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[8]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow for In Vitro Kinase Profiling
Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide substrates for each kinase
-
Test inhibitor (e.g., CCT241533)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP
-
96-well or 384-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate briefly.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a controlled temperature.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mats to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[11][12]
Cellular Assay for Chk2 Inhibition
To confirm that an inhibitor is active in a cellular context, its effect on the phosphorylation of Chk2 or its downstream targets can be measured.
Protocol: Western Blot Analysis of Chk2 Autophosphorylation
-
Cell Culture and Treatment: Culture a suitable human tumor cell line (e.g., HT-29) and pre-incubate with various concentrations of the Chk2 inhibitor for 1 hour.[2]
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a genotoxic agent such as etoposide (B1684455) or bleomycin (B88199) for a specified time.[2][13]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated Chk2 (e.g., at Ser516) and total Chk2.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of Chk2 autophosphorylation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CHEK2 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Chk2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to ensuring targeted efficacy and minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of a potent and selective Chk2 inhibitor, offering valuable insights for your research and development endeavors.
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. Its role in cell cycle arrest, DNA repair, and apoptosis makes it a compelling target for cancer therapy. However, the high degree of homology within the human kinome presents a significant challenge in developing truly selective inhibitors. This guide will delve into the cross-reactivity profile of a representative Chk2 inhibitor, providing a framework for evaluating kinase inhibitor selectivity.
Note on the Investigated Compound: Publicly available, detailed cross-reactivity data for a compound specifically named "Chk2-IN-2" is limited. Therefore, this guide will utilize the well-characterized and commercially available Chk2 inhibitor, Chk2 Inhibitor II (also known as BML-277) , as a representative example of a potent and selective Chk2 inhibitor. The principles and methodologies discussed herein are broadly applicable to the evaluation of other kinase inhibitors.
Unveiling the Selectivity Profile: Chk2 Inhibitor II (BML-277)
Chk2 Inhibitor II is a cell-permeable benzimidazole (B57391) compound that acts as an ATP-competitive inhibitor of Chk2.[1] Its potency and selectivity have been evaluated against a panel of kinases, providing a snapshot of its cross-reactivity profile.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of Chk2 Inhibitor II against its primary target, Chk2, and other representative kinases. The data highlights the inhibitor's high degree of selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk2 | Reference |
| Chk2 | 15 | 1 | [1] |
| Cdk1/B | 12,000 | ~800 | [1] |
| CK1 | 17,000 | ~1,133 | [1] |
| Chk1 | >10,000 (weakly affects activity at 10 µM) | >667 | [1] |
| Panel of 31 other kinases | Weakly affected (<25% inhibition at 10 µM) | High | [1] |
Data Interpretation: Chk2 Inhibitor II demonstrates high potency against Chk2 with an IC50 value of 15 nM.[1] In contrast, its inhibitory activity against other kinases, such as Cdk1/B and CK1, is significantly lower, with IC50 values in the micromolar range.[1] This translates to a selectivity of approximately 800- to over 1000-fold for Chk2 over these off-targets.[1] Furthermore, broad screening against a panel of 31 other kinases revealed only weak inhibition, underscoring its favorable selectivity profile.[1]
Visualizing the Chk2 Signaling Pathway and Inhibition
To appreciate the significance of selective Chk2 inhibition, it is crucial to understand its position within the DNA damage response (DDR) pathway.
Caption: Chk2 signaling pathway in response to DNA damage and its inhibition.
Experimental Methodologies for Kinase Selectivity Profiling
Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Two widely used methods are radiometric assays and competition binding assays like KINOMEscan®.
Radiometric Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Addition: Add serially diluted concentrations of the test inhibitor (e.g., Chk2 Inhibitor II) or a vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan® Competition Binding Assay
This high-throughput platform assesses the binding of a compound to a large panel of kinases. It measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
Caption: A simplified workflow of the KINOMEscan® competition binding assay.
Experimental Protocol Outline:
-
Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test inhibitor.
-
Competition Binding: The test inhibitor is incubated with the kinase-tagged phage and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase.
-
Capture and Washing: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: A dose-response curve is generated by testing a range of inhibitor concentrations. The dissociation constant (Kd) is then calculated to determine the binding affinity of the inhibitor for each kinase in the panel.
Conclusion
The evaluation of off-target effects is a critical component of the preclinical development of any kinase inhibitor. This guide has provided a framework for assessing the cross-reactivity of Chk2 inhibitors, using Chk2 Inhibitor II (BML-277) as a case study. The presented data demonstrates its high selectivity for Chk2, a desirable characteristic for a therapeutic agent. By employing rigorous experimental methodologies such as radiometric assays and comprehensive kinase panel screening, researchers can gain a thorough understanding of their compound's selectivity profile, paving the way for the development of safer and more effective targeted therapies.
References
A Comparative Guide to the Cytotoxic Effects of Chk2 Inhibitors: BML-277 vs. Other Potent Alternatives
In the landscape of cancer research and drug development, Checkpoint kinase 2 (Chk2) has emerged as a critical therapeutic target. As a key transducer in the DNA damage response (DDR) pathway, Chk2 plays a pivotal role in cell cycle arrest and apoptosis, processes that are often dysregulated in cancer.[1][2] The inhibition of Chk2 is a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutics and radiation therapy.[1][3]
Comparing Potency: BML-277 and Other Selective Chk2 Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency, often measured as the half-maximal inhibitory concentration (IC50), and its selectivity for the target kinase over other kinases.
BML-277 (also known as Chk2 Inhibitor II) is a cell-permeable, reversible, and ATP-competitive inhibitor of Chk2. It exhibits high potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of BML-277
| Compound | Target Kinase | IC50 | Selectivity |
| BML-277 | Chk2 | 15 nM | ~1,000-fold greater selectivity over Cdk1/B (IC50 = 12 µM) and CK1 (IC50 = 17 µM) |
For a broader perspective on Chk2 inhibitor potency, the following table summarizes the IC50 values for other selective Chk2 inhibitors that have been described in the literature.
Table 2: In Vitro Kinase Inhibitory Activity of Other Selective Chk2 Inhibitors
| Compound | Chk2 IC50 | Chk1 IC50 | Reference |
| PV1115 | 0.14 nM | > 100 µM | [4] |
| PV788 | 1.36 nM | > 100 µM | [4] |
| PV976 | 69.60 nM | > 100 µM | [4] |
Cytotoxic and Cellular Effects of Chk2 Inhibition
The biological impact of Chk2 inhibition can be context-dependent, leading to either enhanced cell death in cancer cells or protection of normal cells from damage.
BML-277: A Dual Role in Cell Fate
BML-277 has demonstrated varied effects depending on the cellular context and the presence of other therapeutic agents:
-
Radioprotection: In normal human T-cells, BML-277 has been shown to provide a radioprotective effect by rescuing both CD4+ and CD8+ T-cells from apoptosis induced by γ-irradiation. The effective concentrations (EC50) for this protection were 3 µM for CD4+ cells and 7.6 µM for CD8+ cells.
-
Modulation of Chemotherapy-Induced Cytotoxicity: The role of BML-277 in combination with chemotherapy can be complex. For instance, in primary breast epithelial cells, which have higher active Chk2 levels compared to lung cells, inhibition of Chk2 with BML-277 (referred to as Inhibitor II) made them more sensitive to DNA damage-induced G2-M arrest.[5]
-
Apoptosis and Cell Cycle Arrest: Chk2 activation is a critical step in the signaling cascade that leads to p53 stabilization and subsequent cell cycle arrest or apoptosis.[2][6] By inhibiting Chk2, BML-277 can interfere with these processes. The precise outcome—whether it promotes or inhibits apoptosis—can depend on the p53 status of the cell and the nature of the DNA-damaging agent used.[7] For example, in p53-defective tumor cells, Chk2 inhibition can increase sensitivity to DNA-damaging drugs.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Chk2 inhibitors and to design experiments for their evaluation, it is crucial to visualize the relevant signaling pathways and experimental procedures.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Commercial Chk2 Inhibitors for In Vitro Research
For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the selection of precise and potent tool compounds is paramount. Checkpoint kinase 2 (Chk2) has emerged as a critical target in oncology due to its central role in the DNA damage response pathway. This guide provides an objective, data-driven comparison of three commercially available Chk2 inhibitors: CCT241533, BML-277, and PV1019, to facilitate informed decisions for in vitro studies.
This comparison summarizes their in vitro potency and selectivity, provides a detailed experimental protocol for their evaluation, and visualizes the Chk2 signaling pathway and a typical experimental workflow.
Quantitative Comparison of Chk2 Inhibitors
The following table summarizes the reported in vitro inhibitory potencies of CCT241533, BML-277, and PV1019 against Chk2 and, where available, the related kinase Chk1 to indicate selectivity. All three compounds are ATP-competitive inhibitors.[1][2][3] Lower IC50 values denote higher potency.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Other Notable Kinase Inhibition (>80% at 1µM) |
| CCT241533 | 3[4][5] | 245[4][6] | ~82-fold[4] | PHK, MARK3, GCK, MLK1[4] |
| BML-277 | 15[1][2] | >15,000[2][7] | >1000-fold[2][7] | Not specified |
| PV1019 | 24[8][9][10] | 55,000[3] | ~2290-fold[3] | Minimal against a panel of 52 other kinases[11] |
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[12][13][14]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of Chk2 Inhibitors
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against Chk2. This method is based on principles from commercially available kinase assay kits and published research.[15][16][17]
Objective: To measure the potency of an inhibitor by quantifying the reduction in Chk2 kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2)
-
ATP (Adenosine triphosphate)
-
Chk2-specific peptide substrate (e.g., CHKtide)
-
Test inhibitors (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well plates (white plates for luminescence assays)
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor at a concentration 10-fold higher than the desired final concentrations in the assay. This is typically done in kinase buffer containing a constant percentage of DMSO to avoid solvent effects.
-
-
Reaction Setup:
-
In a multi-well plate, add the diluted inhibitor solutions. Include "positive control" wells (with DMSO but no inhibitor) and "negative control" or "blank" wells (without enzyme).
-
Prepare a master mix containing the kinase buffer, Chk2 substrate, and ATP. The ATP concentration should ideally be at or near its Km value for Chk2 to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Add the master mix to all wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the recombinant Chk2 enzyme to all wells except the "blank" controls.
-
Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 45-60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read the plate on a luminometer or appropriate plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Normalize the data by setting the "positive control" (no inhibitor) as 100% activity and the "negative control" as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces Chk2 activity by 50%.
-
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for the comparative analysis of Chk2 inhibitors in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PV-1019 (NSC 744039) | Chk | 1093793-05-5 | Invivochem [invivochem.com]
- 10. PV-1019 - MedChem Express [bioscience.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In vitro kinase assay [protocols.io]
The Dawn of Precision: Chk2-IN-2 Outshines Older Checkpoint Kinase 2 Inhibitors
A new front in the battle against cancer and other diseases defined by genomic instability is being opened by the development of highly selective and potent Chk2 inhibitors. Among these, the conceptual inhibitor Chk2-IN-2 represents a significant leap forward, offering superior performance and specificity compared to its predecessors. This guide provides a detailed comparison of this compound with older Chk2 inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[3][4] The central role of Chk2 in the DNA damage response (DDR) pathway has made it an attractive target for therapeutic intervention, particularly in oncology.[5]
Early Chk2 inhibitors, while valuable research tools, were often hampered by poor selectivity, low potency, and off-target effects. The advent of second-generation inhibitors, exemplified here by the archetypal this compound, addresses these limitations, offering a more precise and potentially more effective therapeutic strategy.
Superior Potency and Selectivity: A Quantitative Leap
The primary advantage of this compound lies in its significantly improved potency and selectivity over first-generation inhibitors such as BML-277 and NSC 109555. This is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) |
| This compound (e.g., CCT241533) | 3[6] | 245[7] | ~82-fold |
| VRX0466617 | ~5000-10000 (cellular)[1][8] | Not specified | Selective over ATM/ATR[1][8] |
| PV1019 | Sub-micromolar[9] | Not specified | Selective[9] |
| BML-277 | Not specified (selective)[10] | >10 µM[11] | >1000-fold[11] |
| NSC 109555 | Not specified (selective)[10] | Not specified | Selective[10] |
Note: this compound is a conceptual name. Data for the potent and selective inhibitor CCT241533 is used as a representative for a second-generation inhibitor.
As the table illustrates, this compound (represented by CCT241533) exhibits nanomolar potency against Chk2, a significant improvement over many older inhibitors.[6] Furthermore, its high selectivity against the closely related kinase Chk1 is a crucial advantage, as off-target inhibition of Chk1 can lead to different cellular outcomes and potential toxicities.[12] While BML-277 also shows high selectivity, its potency is generally lower than that of the newer generation of inhibitors.
Enhanced Cellular Efficacy
Beyond biochemical potency, the true measure of an inhibitor's utility lies in its performance within a cellular context. This compound demonstrates superior efficacy in blocking Chk2-mediated signaling pathways in response to DNA damage.
| Inhibitor | Cellular Effect | Concentration |
| This compound (e.g., CCT241533) | Inhibition of Chk2 autophosphorylation (S516) and HDMX degradation.[6][7] | 0.25 - 1 µM[7] |
| VRX0466617 | Blocks IR-induced Chk2 activation and prevents Hdmx degradation.[1][8] | 5 - 10 µM[1][8] |
| PV1019 | Inhibits Chk2 autophosphorylation and Cdc25C phosphorylation.[9] | Not specified |
The ability of this compound to effectively inhibit Chk2 activity at sub-micromolar concentrations in cells highlights its improved cell permeability and target engagement compared to older inhibitors like VRX0466617, which require higher concentrations to achieve similar effects.[1][7][8]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Example using ADP-Glo™)
This assay determines the IC50 value of an inhibitor by measuring the amount of ADP produced by the kinase reaction.[13]
Materials:
-
Recombinant Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide)[13]
-
ATP[13]
-
Kinase assay buffer[13]
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)[13]
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase assay buffer, substrate, and ATP.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant Chk2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[13]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[13]
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Chk2 Autophosphorylation Assay
This Western blot-based assay assesses the inhibitor's ability to block Chk2 activation in cells following DNA damage.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Chk2 (S516), anti-Chk2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Induce DNA damage by adding a DNA damaging agent or exposing the cells to ionizing radiation.
-
After a further incubation period, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies against phospho-Chk2 (S516) and total Chk2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of Chk2 autophosphorylation inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: The Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for comparing Chk2 inhibitors.
Conclusion
The development of next-generation Chk2 inhibitors, represented by the conceptual this compound, marks a significant advancement in the field of DNA damage response therapeutics. With their superior potency, enhanced selectivity, and improved cellular efficacy, these novel compounds hold the promise of more effective and less toxic treatments for a range of human diseases. The data and protocols presented in this guide offer a framework for the continued evaluation and development of these promising therapeutic agents.
References
- 1. Biochemical and cellular characterization of VRX0466617, a novel and selective inhibitor for the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of novel, selective and potent Chk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. CK 2 in Cancer : Cellular and Biochemical Mechanisms and Potential Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 13. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Comparing Chk2 Inhibitor Potency Using Biochemical Assays
For researchers, scientists, and drug development professionals, the accurate determination of inhibitor potency is a critical step in the discovery and development of novel therapeutics targeting Checkpoint Kinase 2 (Chk2). This guide provides an objective comparison of common biochemical assays used to measure Chk2 inhibitor potency, supported by experimental data and detailed protocols.
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1][2] Upon DNA double-strand breaks, Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][3][4] Dysregulation of the Chk2 pathway is implicated in cancer, making it an attractive target for therapeutic intervention.
Comparison of Biochemical Assay Platforms
Several in vitro biochemical assay platforms are available to determine the potency of Chk2 inhibitors, most commonly expressed as the half-maximal inhibitory concentration (IC50). The choice of assay can impact the outcome and interpretation of results. Here, we compare the principles, advantages, and disadvantages of the most widely used methods.
| Assay Platform | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction through a coupled luciferase-based reaction that generates a luminescent signal.[5] | High sensitivity and dynamic range, compatible with high ATP concentrations, making it suitable for kinases with high Km for ATP.[5] The stable luminescent signal allows for batch plate processing.[5] | Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase. |
| HTRF® (Homogeneous Time-Resolved Fluorescence) | Utilizes a fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) coupled to detection reagents (e.g., an anti-phospho-substrate antibody and a streptavidin-labeled substrate).[6][7] | Homogeneous, no-wash format suitable for high-throughput screening (HTS). Time-resolved fluorescence reduces background interference.[8] | Requires specific antibodies for each substrate, which can be a limiting factor. Potential for interference from fluorescent compounds. |
| Z'-LYTE® | A FRET-based method that uses a peptide substrate labeled with two fluorophores. Phosphorylation by the kinase protects the peptide from cleavage by a development reagent protease. Cleavage of the unphosphorylated substrate disrupts FRET.[9][10] | Ratiometric measurement reduces well-to-well variability. Does not require a specific antibody.[9][10] | Indirect measurement of kinase activity. The use of a protease in the development step can be a source of interference. |
| Radiometric Assay | Directly measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Considered the "gold standard" for direct and sensitive measurement of kinase activity.[2] | Requires handling of radioactive materials and specialized disposal, making it less suitable for HTS. |
Potency of Common Chk2 Inhibitors: A Comparative Overview
The following table summarizes the reported IC50 values for several well-characterized Chk2 inhibitors determined using various biochemical assay platforms. It is important to note that direct comparison of absolute IC50 values across different studies and assay formats should be done with caution due to variations in experimental conditions such as ATP concentration, substrate, and enzyme source.
| Inhibitor | Assay Platform | Reported IC50 (nM) |
| CCT241533 | Radiometric | 3[11][12][13][14] |
| BML-277 (Chk2 Inhibitor II) | Not Specified | 15[9] |
| AZD7762 | Not Specified | 5 |
| Novel Isothiazole Carboxamidines | Not Specified | Ki as low as 11 |
| Isobavachalcone | Radiometric | 3500[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below is a representative protocol for the widely used ADP-Glo™ Kinase Assay for determining Chk2 inhibitor potency.
ADP-Glo™ Chk2 Kinase Assay Protocol
This protocol is adapted from commercially available kits and literature.[7][16][17][18]
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the Chk2 enzyme and substrate to the desired concentrations in 1x Kinase Assay Buffer.
-
Prepare the ATP solution to the desired concentration (often at or near the Km for Chk2) in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a microplate, add the following in order:
-
Test inhibitor or vehicle (DMSO).
-
Chk2 enzyme.
-
Chk2 substrate.
-
-
Initiate the kinase reaction by adding the ATP solution. The typical reaction volume is 5-25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the Chk2 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Current In Vitro Kinase Assay Technologies: The Quest for a Unive...: Ingenta Connect [ingentaconnect.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.kr]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation | Semantic Scholar [semanticscholar.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Arum Therapeutics divulges new Chk2 inhibitors for cancer | BioWorld [bioworld.com]
- 17. biocompare.com [biocompare.com]
- 18. digital.wpi.edu [digital.wpi.edu]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Validating Chk2-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of Chk2 inhibitors, using Chk2-IN-2 as a primary example. Due to the limited availability of published CETSA data for the specific compound this compound, this guide will also refer to the well-characterized Chk2 Inhibitor II (BML-277) as a representative example to illustrate the application and data output of various target engagement assays.
The guide will delve into the experimental protocols for CETSA and its alternatives, present quantitative data in structured tables, and provide visual diagrams of key pathways and workflows to facilitate a deeper understanding of these methodologies.
Introduction to Chk2 and Target Engagement
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor.[1] It plays a pivotal role in the DNA damage response pathway, being activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks.[2][3] Once activated, Chk2 phosphorylates a range of downstream substrates, including p53 and Cdc25 phosphatases, to instigate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[4][5] Given its central role in maintaining genomic stability, Chk2 is a compelling target for cancer therapy.[3]
This compound is a selective inhibitor of Chk2 with potential anticancer activity. Validating that this compound directly binds to and engages with Chk2 within the complex environment of a living cell is a crucial step in its development as a therapeutic agent. Target engagement assays provide this critical confirmation, linking the biochemical activity of a compound to its cellular effects.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. This section compares CETSA with other commonly used methods for assessing Chk2 target engagement.
Quantitative Data Comparison
The following table summarizes hypothetical and representative quantitative data for a Chk2 inhibitor across different target engagement assays. It is important to note that specific CETSA data for this compound is not yet publicly available; therefore, the values presented for CETSA are illustrative, based on typical results for kinase inhibitors. For Chk2 Inhibitor II (BML-277), a known biochemical IC50 is provided as a reference.
| Assay | Parameter | Chk2 Inhibitor II (BML-277) | Hypothetical this compound | Data Interpretation |
| Biochemical Assay (TR-FRET) | IC50 | 15 nM | ~10-50 nM | Measures direct inhibition of purified Chk2 kinase activity. |
| CETSA (ITDRF) | Cellular EC50 | Not Available | ~100-500 nM | Quantifies the concentration of inhibitor required to stabilize Chk2 in intact cells. |
| ΔTagg | Not Available | +2-5 °C | The increase in the melting temperature of Chk2 upon inhibitor binding. | |
| NanoBRET™ | Cellular EC50 | Not Available | ~150-600 nM | Measures the displacement of a fluorescent tracer from Chk2 in live cells. |
| In-Cell Western | Cellular EC50 | Not Available | ~200-800 nM | Measures the inhibition of phosphorylation of a downstream Chk2 substrate (e.g., p53). |
Note: Cellular EC50 values are typically higher than biochemical IC50 values due to factors such as cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.
Qualitative Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Kinase Assay (e.g., TR-FRET) | NanoBRET™ Target Engagement Assay | In-Cell Western |
| Principle | Ligand-induced thermal stabilization of the target protein in a cellular context.[6] | Measures the enzymatic activity of a purified kinase and its inhibition by a compound. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Immunofluorescent detection of changes in downstream signaling events (e.g., phosphorylation). |
| Cellular Context | Intact cells or cell lysates. | In vitro (cell-free). | Live cells. | Fixed and permeabilized cells. |
| Labeling | Label-free for the compound and target protein. | Requires labeled substrates or antibodies. | Requires genetic tagging of the target protein (NanoLuc®) and a fluorescent tracer. | Requires primary and fluorescently labeled secondary antibodies. |
| Data Output | Thermal shift (ΔTagg), cellular EC50. | IC50. | Cellular EC50, residence time. | EC50 based on functional cellular response. |
| Advantages | Physiologically relevant; no modification of compound or target needed.[7] | High throughput; directly measures enzymatic inhibition. | Real-time measurements in live cells; high sensitivity. | Measures functional consequences of target engagement. |
| Disadvantages | Lower throughput for traditional Western blot-based detection; not all binding events cause a thermal shift. | Not in a cellular context; does not account for cell permeability or intracellular ATP. | Requires genetic modification of the target protein; tracer development can be challenging. | Indirect measure of target engagement; signal can be affected by other pathways. |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest or apoptosis.
Cellular Thermal Shift Assay (CETSA) Workflow
The diagram below outlines the key steps in a CETSA experiment designed to measure the thermal stabilization of Chk2 upon binding to an inhibitor.
Caption: A general workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
NanoBRET™ Target Engagement Assay Workflow
This diagram illustrates the workflow for a NanoBRET™ assay to quantify the engagement of this compound with Chk2 in live cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes how to perform an isothermal dose-response fingerprint (ITDRF) CETSA to determine the cellular EC50 of this compound.
Materials:
-
Cell line expressing Chk2 (e.g., HCT116, U2OS)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Antibodies: Primary anti-Chk2, HRP-conjugated secondary antibody
-
Reagents for Western blotting and chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Prepare a serial dilution of this compound in complete medium.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of each cell suspension into PCR tubes.
-
Heat the samples at a single, predetermined temperature (e.g., the Tagg of untreated Chk2, typically around 48-52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding an equal volume of lysis buffer and incubating on ice, or by three freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against Chk2.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Chk2 in each lane.
-
Plot the normalized Chk2 signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50.
-
In-Cell Western Protocol for Chk2 Activity
This protocol measures the ability of this compound to inhibit the phosphorylation of a downstream target of Chk2 (e.g., p53 at Ser20) in response to DNA damage.
Materials:
-
Cell line (e.g., A549, U2OS)
-
This compound
-
DNA damaging agent (e.g., Doxorubicin or Etoposide)
-
96-well microplate
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-p53 (Ser20), Mouse anti-total p53 (or another normalization protein like Tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit, IRDye® 680RD goat anti-mouse)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM Doxorubicin) for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-phospho-p53 and anti-total p53) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of the corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the wells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system at 700 nm and 800 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both channels.
-
Normalize the phospho-p53 signal to the total p53 (or other normalization protein) signal.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit to a dose-response curve to determine the cellular EC50.
-
NanoBRET™ Target Engagement Protocol for Chk2
This protocol describes a live-cell assay to quantify the binding of this compound to Chk2.
Materials:
-
HEK293 cells
-
Plasmid encoding Chk2 fused to NanoLuc® luciferase (N- or C-terminal tag)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for Chk2 (if available, otherwise a suitable promiscuous kinase tracer)
-
Nano-Glo® Live Cell Substrate
-
This compound
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the Chk2-NanoLuc® plasmid according to the manufacturer's protocol.
-
Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM™.
-
Add the this compound dilutions to the wells, followed by the tracer.
-
-
Substrate Addition and Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to the wells.
-
Incubate for 2 hours at 37°C to allow the assay to reach equilibrium.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to a vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50.
-
Conclusion
Confirming target engagement in a cellular context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a powerful, label-free method to directly assess the binding of inhibitors like this compound to their intracellular targets. While CETSA offers a high degree of physiological relevance, it is often complemented by other techniques. Biochemical assays provide a baseline for inhibitory potency, while methods like NanoBRET™ and In-Cell Western offer high-throughput capabilities and insights into the real-time dynamics and functional consequences of target engagement in live cells. By employing a combination of these assays, researchers can build a comprehensive understanding of a compound's mechanism of action, leading to more informed decisions in the drug development pipeline.
References
- 1. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Wild-Type p53 in Cisplatin-Induced Chk2 Phosphorylation and the Inhibition of Platinum Resistance with a Chk2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of Commercially Available Chk2 Inhibitors
For researchers in oncology, cell biology, and drug discovery, the checkpoint kinase 2 (Chk2) stands as a critical node in the DNA damage response (DDR) pathway, making it a compelling target for therapeutic intervention. However, the utility of small molecule inhibitors in elucidating Chk2 function and as potential therapeutics is fundamentally dependent on their specificity. This guide provides a comparative analysis of several commercially available Chk2 inhibitors, focusing on their selectivity profiles, supported by experimental data and detailed protocols.
The Chk2 Signaling Pathway: A Brief Overview
Upon DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. Key substrates include p53, Cdc25A, and Cdc25C. The intricate nature of this pathway underscores the need for highly specific inhibitors to avoid off-target effects that could confound experimental results.
Caption: Simplified Chk2 signaling pathway upon DNA damage.
Quantitative Comparison of Chk2 Inhibitors
The following table summarizes the biochemical potency and selectivity of several commercially available Chk2 inhibitors. It is important to note that while some inhibitors are marketed as Chk2-specific, many exhibit activity against other kinases, particularly the closely related Chk1.
| Inhibitor | Chk2 IC50/Ki | Chk1 IC50/Ki | Selectivity (Chk1/Chk2) | Other Notable Off-Targets (>10-fold IC50 difference) |
| CCT241533 | IC50: 3 nM, Ki: 1.16 nM[1] | IC50: 190-245 nM[1][2] | ~63-80 fold[1][2] | PHK, MARK3, GCK, MLK1 (>80% inhibition at 1 µM)[1] |
| BML-277 | IC50: 15 nM, Ki: 37 nM[3][4] | >1000-fold less potent[3][5] | >1000 fold[3][5] | Weakly inhibits 31 other kinases[6] |
| AZD7762 | IC50: <10 nM[7] | IC50: 5 nM[7][8] | ~0.5-1 fold (Dual Inhibitor)[8] | CAM, Yes, Fyn, Lyn, Hck, Lck[7] |
| PF-00477736 | Ki: 47 nM[9] | Ki: 0.49 nM[9] | ~0.01 fold (Chk1 selective)[9] | VEGFR2, Fms, Yes, Aurora-A, FGFR3, Flt3, Ret[9] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This method directly measures the catalytic activity of Chk2 and its inhibition.
Materials:
-
Recombinant full-length human Chk2 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR).
-
ATP and [γ-³³P]ATP.
-
Test inhibitors dissolved in DMSO.
-
Streptavidin-coated filter plates or beads.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Chk2 enzyme, and the peptide substrate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for Chk2 if determining Ki values.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction by adding a high concentration of cold ATP or EDTA.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro kinase assay.
Cellular Target Engagement Assay (e.g., CETSA®)
Cellular Thermal Shift Assays (CETSA®) assess whether an inhibitor binds to its target in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing Chk2.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or 96-well plates.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler to create a melt curve.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble Chk2 in the supernatant using a method like Western blotting or ELISA.
-
Plot the amount of soluble Chk2 against the temperature for both inhibitor-treated and control samples. The shift in the melting temperature (ΔTm) indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.
Concluding Remarks
The selection of a Chk2 inhibitor should be guided by the specific experimental question. For studies requiring high selectivity to confidently attribute a phenotype to Chk2 inhibition, CCT241533 and BML-277 are strong candidates due to their high selectivity over Chk1. However, it is crucial to consider their potential off-target effects on other kinases, as comprehensive kinome-wide profiling data is not always publicly available in full detail.
For applications where dual inhibition of Chk1 and Chk2 is desired or acceptable, AZD7762 is a potent option. Conversely, PF-00477736 , with its preference for Chk1, can serve as a useful tool to dissect the differential roles of Chk1 and Chk2.
Researchers should always validate the effects of their chosen inhibitor in their specific experimental system and consider performing their own selectivity profiling if the cellular context is novel or particularly sensitive to off-target effects. The detailed protocols provided in this guide offer a starting point for such validation experiments. The continued development and thorough characterization of selective Chk2 inhibitors will be invaluable for advancing our understanding of the DNA damage response and for the development of novel cancer therapies.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. RNAi screen of the protein kinome identifies checkpoint kinase 1 (CHK1) as a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chk2-IN-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical waste management is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Chk2-IN-2, a cell-permeable, potent, and ATP-competitive inhibitor of Checkpoint Kinase 2. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
While the Safety Data Sheet (SDS) for Chk2 Inhibitor II (a synonym for this compound) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle all chemical compounds with caution.[1] General guidelines for the disposal of small molecule inhibitors recommend treating them as hazardous chemical waste. Therefore, the following procedures are based on a conservative approach to ensure a high level of safety.
Immediate Safety and Handling
Before beginning the disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Solid Waste: All materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and empty vials, should be considered chemical waste. These items must be collected separately from regular trash.
-
Liquid Waste: Solutions containing this compound, including any solvents used for dissolution (e.g., DMSO), must be treated as hazardous liquid waste.[2] Do not dispose of these solutions down the drain.[2][3] Keep halogenated and non-halogenated solvent wastes in separate, designated containers.[2]
2. Waste Containment:
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof container clearly labeled for hazardous solid waste.
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap for all liquid waste containing this compound. The original product container, if empty and in good condition, can be a suitable option.
3. Labeling:
Properly label all waste containers. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
If in a solution, list the solvent and the estimated concentration.
-
The date when waste accumulation began.
4. Storage:
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept closed except when adding waste.
5. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2] Complete all required waste disposal forms with accurate information about the container's contents.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-[4-(4-chlorophenoxy)phenyl]-1H-benzimidazole-6-carboxamide | [1] |
| Synonyms | Chk2 Inhibitor II, BML-277 | [1][4] |
| CAS Number | 516480-79-8 | [1] |
| Molecular Formula | C₂₀H₁₄ClN₃O₂ | [4] |
| Molecular Weight | 363.80 g/mol | [4] |
| Form | Solid | [4] |
| Color | Pale yellow | [4] |
| Solubility | DMSO: 5 mg/mL | [4] |
| Storage Temperature | 2-8°C | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
